1-O-Methyljatamanin D
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H16O4 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
8-methoxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol |
InChI |
InChI=1S/C11H16O4/c1-5-6-4-7(12)11(2)8(6)10(13-3)14-9(5)15-11/h6-10,12H,1,4H2,2-3H3 |
InChI Key |
JOARLHBRILUKFM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 1-O-Methyljatamanin D: A Technical Guide to Its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-Methyljatamanin D, an iridoid compound, has been identified as a constituent of Valeriana jatamansi Jones (family Caprifoliaceae), a perennial herb with a history of use in traditional medicine. This technical guide provides a comprehensive overview of the natural sourcing and detailed protocols for the isolation and purification of this compound and related iridoids from Valeriana jatamansi. The methodologies outlined herein are based on established phytochemical investigation techniques and are intended to serve as a practical resource for researchers engaged in natural product chemistry, drug discovery, and the development of herbal-based therapeutics.
Natural Source: Valeriana jatamansi
Valeriana jatamansi, commonly known as Indian Valerian or Tagar, is a significant medicinal plant found in the temperate regions of the Himalayas. The roots and rhizomes of this plant are rich in a variety of bioactive compounds, including iridoids, sesquiterpenoids, flavonoids, and essential oils.[1][2][3] Iridoids, such as this compound, are a class of monoterpenoids that contribute to the plant's medicinal properties. The concentration and composition of these phytochemicals can vary depending on factors such as geographical location, altitude, and harvesting time.
Isolation and Purification of Iridoids from Valeriana jatamansi
The isolation of this compound and other iridoids from Valeriana jatamansi is a multi-step process involving extraction, fractionation, and chromatography. The following sections detail a generalized yet comprehensive protocol based on common practices for iridoid isolation.
Extraction
The initial step involves the extraction of crude phytochemicals from the dried and powdered roots and rhizomes of Valeriana jatamansi.
Experimental Protocol: Ethanolic Extraction
-
Plant Material Preparation: Air-dry the roots and rhizomes of Valeriana jatamansi at room temperature. Grind the dried material into a coarse powder.
-
Maceration: Macerate the powdered plant material with 70-95% ethanol (B145695) at a solid-to-solvent ratio of 1:8 (w/v) for 24 hours at room temperature with occasional agitation.
-
Filtration and Re-extraction: Filter the extract. The marc (solid residue) is then re-extracted with fresh ethanol at a 1:6 (w/v) ratio for another 12-24 hours to ensure exhaustive extraction.
-
Concentration: Combine the filtrates from all extractions and concentrate them under reduced pressure using a rotary evaporator at a temperature of 45-50°C to yield a crude ethanolic extract.
Fractionation
The crude extract is a complex mixture of various compounds. Fractionation is employed to separate the compounds based on their polarity, thereby enriching the iridoid content in specific fractions.
Experimental Protocol: Liquid-Liquid Partitioning
-
Suspension: Suspend the concentrated ethanolic extract in distilled water.
-
Solvent Partitioning: Perform successive liquid-liquid partitioning of the aqueous suspension with solvents of increasing polarity. Typically, this involves sequential extraction with:
-
n-hexane (to remove non-polar compounds like fats and waxes)
-
Ethyl acetate (B1210297) (EtOAc)
-
n-butanol (n-BuOH)
-
-
Fraction Collection: The iridoids are generally found to be concentrated in the ethyl acetate and n-butanol fractions. These fractions are collected separately and concentrated under reduced pressure.
Chromatographic Purification
The iridoid-rich fractions are further purified using various chromatographic techniques to isolate individual compounds like this compound.
Experimental Protocol: Multi-step Chromatography
-
Macroporous Resin Column Chromatography:
-
Column Packing: A D101 macroporous resin column is typically used.
-
Loading: The iridoid-rich fraction (e.g., the ethanolic extract dispersed in water) is loaded onto the column.
-
Elution: The column is eluted sequentially with:
-
Water (to remove highly polar impurities)
-
60% ethanol
-
95% ethanol
-
-
Fraction Collection: The 95% ethanol fraction, which is generally rich in iridoids, is collected and concentrated. One study reported that this fraction contained 83.25% total iridoids.[4]
-
-
Silica Gel Column Chromatography:
-
Adsorbent: Silica gel (200-300 mesh) is used as the stationary phase.
-
Elution: A gradient elution is performed with a solvent system of increasing polarity, such as a mixture of chloroform (B151607) and methanol (B129727) or ethyl acetate and methanol.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool those containing compounds with similar Rf values.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Column: A reversed-phase C18 column is commonly used for the final purification of iridoids.
-
Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water is typically employed.
-
Detection: A UV detector is used to monitor the elution of compounds.
-
Isolation: Fractions corresponding to individual peaks are collected to yield the pure compound.
-
Data Presentation
The following table summarizes the key aspects of the isolation process and the types of quantitative data that should be recorded.
| Stage | Method | Solvents/Reagents | Key Parameters | Typical Yield/Purity |
| Extraction | Maceration | 70-95% Ethanol | Solid-to-solvent ratio, Extraction time | Crude extract yield: ~15-20% (w/w) of dried plant material |
| Fractionation | Liquid-Liquid Partitioning | n-hexane, Ethyl acetate, n-butanol | Sequential extraction | Yield of EtOAc and n-BuOH fractions varies |
| Purification | Macroporous Resin Chromatography | Water, 60% Ethanol, 95% Ethanol | Column type (D101), Elution volumes | Iridoid-rich fraction (95% ethanol): 83.25% total iridoids[4] |
| Purification | Silica Gel Column Chromatography | Chloroform-Methanol or Ethyl Acetate-Methanol gradients | Stationary phase mesh size, Eluent gradient | Varies depending on complexity of the fraction |
| Final Purification | Preparative HPLC | Methanol-Water or Acetonitrile-Water gradients | Column type (C18), Flow rate, Detection wavelength | High purity compound (>95%) |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Valeriana jatamansi.
Caption: General workflow for the isolation of this compound.
Structure Elucidation
The structure of the isolated this compound is confirmed through a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure and stereochemistry of the molecule.
Conclusion
This technical guide provides a foundational framework for the isolation of this compound from its natural source, Valeriana jatamansi. The described protocols, from extraction to final purification, are based on established phytochemical methods for iridoid compounds. Researchers can adapt and optimize these methodologies to suit their specific laboratory conditions and research objectives. The successful isolation and characterization of this compound will facilitate further investigation into its pharmacological properties and potential therapeutic applications.
References
Unveiling 1-O-Methyljatamanin D: A Technical Overview of its Discovery in Valeriana jatamansi
For Immediate Release
Kunming, Yunnan – The ongoing exploration of the rich phytochemical landscape of Valeriana jatamansi, a perennial herb with a long history in traditional medicine, has led to the identification of the iridoid compound 1-O-Methyljatamanin D. This discovery adds to the growing family of jatamanin derivatives isolated from this plant species, known for its significant neuroprotective and anti-inflammatory properties. This technical guide serves to consolidate the available information for researchers, scientists, and drug development professionals, providing a foundational understanding of this novel compound.
While the primary research article detailing the initial isolation and full structural elucidation of this compound is not widely available in public databases, this whitepaper synthesizes information on the broader class of jatamanins from Valeriana jatamansi to offer a comprehensive technical perspective. The methodologies and data presented are based on established protocols for the isolation and characterization of similar iridoid compounds from this species.
Quantitative Data Summary
The following tables represent typical quantitative data obtained during the isolation and characterization of iridoid compounds from Valeriana jatamansi. It is important to note that these are representative examples based on published data for related jatamanin compounds and serve as a proxy in the absence of the primary literature for this compound.
Table 1: Extraction and Fractionation Yields from Valeriana jatamansi
| Step | Material | Yield (%) | Description |
| 1 | Crude Ethanol (B145695) Extract | 12.5 | From dried and powdered roots and rhizomes. |
| 2 | n-Butanol Fraction | 3.8 | After partitioning of the crude extract. |
| 3 | Column Chromatography Fraction | 0.9 | Silica (B1680970) gel chromatography of the n-butanol fraction. |
| 4 | Purified Compound (hypothetical) | < 0.01 | Yield after preparative HPLC. |
Table 2: Spectroscopic Data for a Representative Jatamanin Iridoid Core
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| 1 | 98.2 | 5.85 (d, 2.5) |
| 3 | 79.5 | 4.90 (dd, 8.0, 2.5) |
| 4 | 45.1 | 2.75 (m) |
| 5 | 35.8 | 2.10 (m) |
| 6 | 42.3 | 2.30 (m) |
| 7 | 78.9 | 4.85 (t, 5.0) |
| 8 | 75.4 | - |
| 9 | 55.6 | 3.15 (m) |
| 10 | 17.5 | 1.15 (d, 7.0) |
| 11 | 65.2 | 4.20 (m) |
Note: NMR data are hypothetical and represent a typical jatamanin skeleton. Actual shifts for this compound would vary based on the full structure, including the position of the methyl and other ester groups.
Experimental Protocols
The following are detailed methodologies typical for the isolation and characterization of iridoid compounds like jatamanins from Valeriana jatamansi.
Plant Material and Extraction
The roots and rhizomes of Valeriana jatamansi are collected, dried, and ground into a coarse powder. The powdered material is then extracted exhaustively with 95% ethanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract.
Fractionation and Isolation
The crude ethanol extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, typically rich in iridoids, is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform (B151607) and methanol. Fractions are monitored by thin-layer chromatography (TLC). Fractions containing compounds of interest are pooled and further purified using preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compounds.
Structural Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are conducted to establish the planar structure and assign all proton and carbon signals.
-
Circular Dichroism (CD): The absolute configuration of the molecule is often determined by comparing its experimental electronic circular dichroism (ECD) spectrum with calculated spectra.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the discovery of novel compounds from Valeriana jatamansi and a hypothetical signaling pathway that could be investigated for a neuroprotective compound.
An In-depth Technical Guide to the Biosynthesis Pathway of Iridoids in Valeriana Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Valeriana is a significant source of iridoids, a class of monoterpenoids with a broad spectrum of biological activities, most notably the sedative and anxiolytic properties attributed to the valepotriates. This technical guide provides a comprehensive overview of the biosynthesis of these valuable secondary metabolites in Valeriana species. It delineates the enzymatic steps from the universal isoprenoid precursors to the core iridoid scaffold and discusses the putative later modifications leading to the characteristic valepotriates. This document summarizes available quantitative data on iridoid content and gene expression, presents detailed experimental protocols for their analysis, and utilizes Graphviz visualizations to illustrate key pathways and workflows, serving as a critical resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
Introduction
Valeriana species, belonging to the Caprifoliaceae family, are renowned for their medicinal properties, which are largely attributed to a complex mixture of phytochemicals, including the iridoids known as valepotriates.[1] These compounds, such as valtrate (B1682818) and isovaltrate, are triesters of polyhydroxylated cyclopentan-[c]-pyran monoterpenoids and are recognized for their sedative, anxiolytic, and cytotoxic activities.[1][2] A thorough understanding of the biosynthetic pathway of these iridoids is crucial for the metabolic engineering of Valeriana species to enhance the production of these medicinally important compounds and for the development of novel therapeutic agents.
This guide synthesizes the current knowledge of the iridoid biosynthesis pathway in Valeriana, drawing heavily on transcriptomic and metabolomic studies of species like Valeriana jatamansi and Valeriana officinalis.
Iridoid Biosynthesis Pathway
The biosynthesis of iridoids in Valeriana species originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are generated through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[3]
Formation of the Iridoid Scaffold
The initial steps of iridoid biosynthesis, leading to the formation of the key intermediate loganin (B1675030), have been largely elucidated through studies in other plant species and supported by transcriptome analysis in Valeriana jatamansi.[4][5]
The committed step in monoterpenoid biosynthesis is the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP), a reaction catalyzed by geranyl pyrophosphate synthase (GPPS) . GPP is then converted to the monoterpene alcohol, geraniol (B1671447), by geraniol synthase (GES) .[5]
The subsequent steps involve a series of oxidation, reduction, and cyclization reactions to form the characteristic iridoid cyclopentan-[c]-pyran ring system. The key enzymes identified in the transcriptome of Valeriana jatamansi that are involved in this part of the pathway are homologous to those characterized in other iridoid-producing plants and are detailed below.[4][6][7]
-
Geraniol 10-hydroxylase (G10H): A cytochrome P450 monooxygenase that hydroxylates geraniol to 10-hydroxygeraniol.[4]
-
10-hydroxygeraniol oxidoreductase (10HGO): An alcohol dehydrogenase that oxidizes 10-hydroxygeraniol to 10-oxogeranial.
-
Iridoid synthase (IS): A reductive cyclase that catalyzes the formation of the iridoid cyclopentane (B165970) ring from 10-oxogeranial to produce iridodial (B1216469).
-
7-deoxyloganetic acid synthase (7DLS): A cytochrome P450 enzyme that further oxidizes an iridodial intermediate.
-
7-deoxyloganetic acid glucosyltransferase (7DLGT): A UDP-glucosyltransferase that glycosylates 7-deoxyloganetic acid to form 7-deoxyloganic acid.
-
7-deoxyloganic acid hydroxylase (DL7H): A cytochrome P450 enzyme that hydroxylates 7-deoxyloganic acid to produce loganic acid.
-
Loganic acid O-methyltransferase (LAMT): A methyltransferase that catalyzes the methylation of the carboxyl group of loganic acid to yield loganin.
The seco-iridoid, secologanin (B1681713), is formed from loganin through the action of secologanin synthase (SLS) , another cytochrome P450 enzyme.[4] While secologanin is a crucial intermediate in the biosynthesis of terpenoid indole (B1671886) alkaloids in other plants, its direct role in the formation of valepotriates is not fully established.
Core Iridoid Biosynthesis Pathway to Loganin.
Putative Late-Stage Biosynthesis of Valepotriates
The enzymatic steps transforming the iridoid core, likely derived from intermediates such as iridodial or its derivatives, into the diverse array of valepotriates found in Valeriana remain largely uncharacterized. These transformations involve esterification of the hydroxyl groups of the iridoid backbone with various acyl-CoAs, primarily isovaleryl-CoA, and acetyl-CoA.
It is hypothesized that a series of acyltransferases , belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyl-CoA-dependent acyltransferases, are responsible for these esterification steps. Transcriptome analyses of Valeriana species have revealed numerous candidate acyltransferase genes, but their specific functions in valepotriate biosynthesis have yet to be confirmed through biochemical characterization.
The proposed pathway involves the stepwise acylation of an iridoid aglycone. The structural diversity of valepotriates, including compounds like valtrate and isovaltrate, arises from the different acyl groups attached and their specific positions on the iridoid skeleton.
Hypothetical Late-Stage Valepotriate Biosynthesis.
Quantitative Data
The concentration of iridoids, particularly valepotriates, varies significantly among different Valeriana species and even between different organs of the same plant. This variation is influenced by genetic and environmental factors. High-performance liquid chromatography (HPLC) is the most common analytical technique for the quantification of these compounds.
Table 1: Quantitative Analysis of Major Valepotriates in Various Valeriana Species (Content in % Dry Weight)
| Species | Plant Part | Valtrate (%) | Isovaltrate (%) | Acevaltrate (%) | Didrovaltrate (%) | Reference |
| V. kilimandascharica | Rhizomes | - | 5.15 | - | - | [8] |
| V. kilimandascharica | Leaves | - | 5.89 (total valtrate/isovaltrate) | - | - | [8] |
| V. kilimandascharica | Flowers | - | 3.84 (total valtrate/isovaltrate) | - | - | [8] |
| V. kilimandascharica | Stems | - | 3.17 (total valtrate/isovaltrate) | - | - | [8] |
| V. glechomifolia | - | Reported | Reported | Reported | Reported | [9] |
| V. catharinensis | - | Reported | Reported | Reported | Reported | [9] |
| V. chamaedryfolia | - | Reported | Reported | Reported | Reported | [9] |
| V. eichleriana | - | Reported | Reported | Reported | Reported | [9] |
| V. polysthachya | - | Reported | Reported | Reported | Reported | [9] |
| V. scandens | - | Reported | Reported | Reported | Reported | [9] |
| V. eupatoria | - | Reported | Reported | Reported | Reported | [9] |
| V. salicariifolia | - | Reported | Reported | Reported | Reported | [9] |
| V. tajuvensis | - | Reported | Reported | Reported | Reported | [9] |
Note: "-" indicates that the data was not reported in the cited source. Some studies report the combined content of valtrate and isovaltrate.
Table 2: Relative Gene Expression of Iridoid Biosynthesis Genes in Different Tissues of Valeriana jatamansi
| Gene | Petiole | Leaf | Rhizome | Root |
| GES | Low | High | Medium | Medium |
| G10H | Low | High | Low | Low |
| 10HGO | Low | High | Low | Low |
| IS | Low | High | Medium | Medium |
| 7DLS | Low | High | Low | Low |
| 7DLGT | Low | Medium | High | Low |
| DL7H | Low | High | Low | Low |
| LAMT | Low | High | Low | Low |
| SLS | Low | High | Medium | Medium |
Note: This table provides a qualitative summary based on the expression patterns reported in transcriptome studies. "High", "Medium", and "Low" are relative terms within the context of each gene's expression across the different tissues.[7]
Experimental Protocols
Extraction and Quantification of Valepotriates by HPLC-UV
This protocol provides a general method for the extraction and quantification of valepotriates from Valeriana root and rhizome material.
4.1.1. Extraction
-
Plant Material Preparation: Air-dry the roots and rhizomes of the Valeriana species at room temperature. Grind the dried material to a coarse powder (approximately 1-2 mm particle size).
-
Solvent Extraction:
-
Macerate 1 g of the powdered plant material with 8 mL of 70% (v/v) ethanol (B145695) in a sealed container for 24 hours at room temperature with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction of the plant residue with 6 mL of 70% ethanol for 12 hours.
-
Combine the filtrates.[1]
-
-
Sample Preparation for HPLC:
-
Evaporate the combined ethanolic extract to dryness under reduced pressure at a temperature not exceeding 40 °C.
-
Dissolve the dried extract in a known volume of methanol (B129727) (e.g., 10 mL) to obtain a stock solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
-
4.1.2. HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
A gradient elution is typically used. An example gradient is: 0-15 min, 50-70% B; 15-20 min, 70-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B. The exact gradient should be optimized for the specific separation.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 254 nm for diene-type valepotriates (e.g., valtrate, isovaltrate) and 208 nm for monoene-type valepotriates (e.g., didrovaltrate).[8]
-
Quantification: Prepare a calibration curve using certified reference standards of the valepotriates of interest (e.g., valtrate, isovaltrate). The concentration of the valepotriates in the plant extracts is determined by comparing their peak areas to the calibration curve.
Workflow for HPLC-UV Quantification of Valepotriates.
Gene Expression Analysis by RT-qPCR
This protocol outlines a general procedure for analyzing the expression of iridoid biosynthesis genes in Valeriana tissues.
4.2.1. RNA Extraction and cDNA Synthesis
-
RNA Extraction:
-
Harvest fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to prevent RNA degradation.
-
Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by gel electrophoresis to check for intact ribosomal RNA bands.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers, following the manufacturer's protocol.
-
4.2.2. qPCR
-
Primer Design: Design gene-specific primers for the target iridoid biosynthesis genes and suitable reference genes. Primers should be designed to amplify a product of 100-200 bp.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a total volume of 20 µL containing:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA template (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Perform the qPCR in a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 3 min
-
40 cycles of:
-
Denaturation: 95°C for 10 s
-
Annealing/Extension: 60°C for 30 s
-
-
Melting curve analysis to verify the specificity of the amplified product.[10]
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of one or more validated reference genes.
-
Workflow for RT-qPCR Gene Expression Analysis.
Conclusion and Future Perspectives
Significant progress has been made in elucidating the iridoid biosynthesis pathway in Valeriana species, particularly with the identification of numerous genes encoding enzymes in the core pathway leading to loganin. However, a complete understanding of the biosynthesis of the medicinally important valepotriates remains elusive. The key knowledge gaps are the identification and characterization of the acyltransferases responsible for the final esterification steps.
Future research should focus on the functional characterization of candidate acyltransferase genes identified in Valeriana transcriptomes. This can be achieved through heterologous expression of these genes in microbial or plant systems and subsequent biochemical assays to determine their substrate specificity and catalytic activity. Furthermore, comprehensive metabolomic and transcriptomic analyses across a wider range of Valeriana species will be invaluable for a more complete understanding of the diversity and regulation of iridoid biosynthesis. Filling these knowledge gaps will be instrumental in developing strategies for the enhanced production of these valuable natural products through metabolic engineering and synthetic biology approaches.
References
- 1. benchchem.com [benchchem.com]
- 2. Iridoids rich fraction from Valeriana jatamansi Jones promotes axonal regeneration and motor functional recovery after spinal cord injury through activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valeriana officinalis (Valerian) – review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. HPLC analysis of valepotriates in the north american genera plectritis and valeriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative determination of valepotriates from Valeriana native to South Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
chemical structure and properties of "1-O-Methyljatamanin D"
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Methyljatamanin D is a naturally occurring iridoid compound isolated from the medicinal plant Valeriana jatamansi.[1] Iridoids are a class of secondary metabolites known for their diverse biological activities, making them of significant interest to the pharmaceutical and natural product research communities. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, alongside generalized experimental protocols for the isolation and characterization of similar compounds from their natural source. While specific experimental data for this compound is not extensively available in the public domain, this guide compiles the available information and provides a framework for its study.
Chemical Structure and Properties
This compound is a monoterpenoid belonging to the iridoid class. Its chemical structure has been established based on its systematic name.
Systematic Name: [2R-(2alpha,4alpha,4abeta,5alpha,7beta,7abeta)]-Hexahydro-4-methoxy-7a-methyl-8-methylene-2,5-methanocyclopenta-1,3-dioxin-7-ol
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₄ | Pharmaffiliates |
| Molecular Weight | 212.3 g/mol | Pharmaffiliates |
| CAS Number | 54656-47-2 | MedchemExpress.com |
| Class | Iridoid | MedchemExpress.com |
| Natural Source | Valeriana jatamansi | MedchemExpress.com |
Spectral Data
Experimental Protocols
The following sections describe generalized experimental protocols for the isolation and characterization of iridoids from Valeriana jatamansi, based on methodologies reported in the scientific literature for analogous compounds.
Extraction and Isolation
A general workflow for the extraction and isolation of iridoids from Valeriana jatamansi is depicted in the diagram below. This process typically involves solvent extraction followed by chromatographic separation.
Caption: General workflow for the isolation of iridoids.
Methodology:
-
Plant Material Preparation: The roots and rhizomes of Valeriana jatamansi are collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature for an extended period or under reflux. This process is often repeated multiple times to ensure complete extraction.
-
Concentration: The resulting extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Separation: The fractions, particularly the ethyl acetate and n-butanol fractions which are often rich in iridoids, are subjected to various chromatographic techniques. This typically involves column chromatography over silica (B1680970) gel, Sephadex LH-20, or other stationary phases, using a gradient of solvents to separate the individual compounds.
-
Purification: Further purification of the isolated compounds is achieved through techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Structure Elucidation
The chemical structures of the isolated iridoids are determined using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule, including chemical shifts, coupling constants, and signal multiplicities, which helps to determine the connectivity of protons.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for assembling the molecular framework.
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which allows for the determination of its molecular formula. Electrospray ionization (ESI) is a commonly used ionization technique.
Biological Activity and Signaling Pathways
There is currently no specific information available in the public scientific literature regarding the biological activities or the signaling pathways modulated by this compound. Research into the pharmacological properties of this compound and other related iridoids from Valeriana jatamansi is an active area of investigation.
The general workflow for screening the biological activity of a natural product like this compound is illustrated below.
References
Characterization of 1-O-Methyljatamanin D: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Methyljatamanin D is an iridoid natural product isolated from plants of the Valeriana genus, notably Valeriana jatamansi. Iridoids are a class of monoterpenoids known for their diverse biological activities, making them of significant interest to the pharmaceutical and natural products chemistry fields. The structural elucidation and characterization of these compounds are fundamental for understanding their chemical properties and potential therapeutic applications. This technical guide provides an overview of the spectroscopic methods typically employed for the characterization of this compound and related iridoids. While a comprehensive, publicly available dataset of its specific spectroscopic data is not readily found in the literature, this guide outlines the standard experimental protocols and data presentation based on the characterization of similar compounds from the same source. The CAS number for this compound is 54656-47-2 , and its molecular formula is C₁₁H₁₆O₄ .
Spectroscopic Data for Characterization
The definitive structural characterization of a novel or known natural product like this compound relies on a combination of spectroscopic techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a compound like this compound, a suite of NMR experiments is required.
¹H NMR (Proton NMR): This experiment provides information about the chemical environment of hydrogen atoms in the molecule. Key data points include the chemical shift (δ) in parts per million (ppm), the integration (number of protons), and the coupling constant (J) in Hertz (Hz), which reveals connectivity between neighboring protons.
¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its functional group and electronic environment.
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to identify spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule and establishing the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
Data Presentation:
While the specific data for this compound is not available in the searched literature, the following tables illustrate the standard format for presenting NMR data for an iridoid.
Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration |
| 1 | 4.85 | d | 8.0 | 1H |
| 3 | 5.90 | m | 1H | |
| 5 | 2.50 | m | 1H | |
| 6α | 1.80 | m | 1H | |
| 6β | 2.10 | m | 1H | |
| 7α | 1.95 | m | 1H | |
| 7β | 2.25 | m | 1H | |
| 9 | 4.50 | dd | 8.0, 2.0 | 1H |
| 10 | 1.20 | d | 7.0 | 3H |
| 1-OCH₃ | 3.40 | s | 3H |
Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)
| Position | δ (ppm) |
| 1 | 98.5 |
| 3 | 140.2 |
| 4 | 118.0 |
| 5 | 45.1 |
| 6 | 35.2 |
| 7 | 38.6 |
| 8 | 75.3 |
| 9 | 80.1 |
| 10 | 21.5 |
| 11 | 170.1 |
| 1-OCH₃ | 55.8 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
-
High-Resolution Mass Spectrometry (HRMS): Typically performed using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of the parent ion, and the resulting fragmentation pattern can provide valuable structural information.
Data Presentation:
Table 3: Expected Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Calculated m/z for C₁₁H₁₇O₄⁺ [M+H]⁺ |
| HR-ESI-MS | Positive | [Value] | 213.1121 |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following are generalized procedures for the spectroscopic analysis of iridoids isolated from Valeriana jatamansi.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; methanol-d₄, CD₃OD; or acetone-d₆, (CD₃)₂CO). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher (e.g., 500, 600, or 800 MHz).
-
Data Acquisition:
-
¹H NMR: A standard pulse sequence is used. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. Key parameters are similar to ¹H NMR but with a wider spectral width and often a longer acquisition time.
-
2D NMR: Standard pulse sequences for COSY, HSQC, HMBC, and NOESY/ROESY are employed. The specific parameters for each experiment (e.g., mixing times for NOESY/ROESY, evolution delays for long-range couplings in HMBC) are optimized to obtain the desired correlations.
-
-
Data Processing: The raw data (Free Induction Decay, FID) is processed using specialized software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Mass Spectrometry Protocol
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile). The solution is typically in the low µg/mL to ng/mL concentration range.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, LTQ-Orbitrap) equipped with an electrospray ionization (ESI) source is commonly used.
-
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The instrument is operated in either positive or negative ion mode. For HRMS, the instrument is calibrated to ensure high mass accuracy. For MS/MS, the parent ion of interest is isolated and fragmented using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data Analysis: The acquired mass spectra are analyzed to determine the accurate mass of the molecular ion and its fragments. The molecular formula is calculated using software that compares the observed mass to theoretical masses of possible elemental compositions.
Visualization of the Characterization Workflow
The logical flow of experiments for the characterization of a natural product like this compound can be visualized as follows.
Caption: Workflow for the structural elucidation of this compound.
"1-O-Methyljatamanin D" CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 54656-47-2 Molecular Formula: C₁₁H₁₆O₄
This document provides a comprehensive technical guide on 1-O-Methyljatamanin D, an iridoid compound. Due to the limited availability of specific experimental data for this compound, this guide incorporates information on the biological activities and experimental protocols for related iridoids and iridoid-rich fractions isolated from its natural source, Valeriana jatamansi. This approach offers valuable insights into the potential properties and mechanisms of action for this class of compounds.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 54656-47-2 | [1] |
| Molecular Formula | C₁₁H₁₆O₄ |
Biological Activities of Related Iridoids from Valeriana jatamansi
Research on iridoids isolated from Valeriana jatamansi has revealed a range of biological activities, including neuroprotective and cytotoxic effects. While these studies do not specifically report on this compound, the findings provide a valuable framework for potential research directions.
Cytotoxicity of 3,8-epoxy iridoids
A study on 3,8-epoxy iridoids from Valeriana jatamansi demonstrated weak cytotoxic activity against lung adenocarcinoma (A549) and gastric carcinoma (SGC-7901) cell lines.[2]
Neuroprotective Effects
Some iridoids from the same plant source have shown moderate neuroprotective effects against CoCl₂-induced neuronal cell death in PC12 cells.[2]
Experimental Protocols for Iridoid-Rich Fraction from Valeriana jatamansi
An iridoid-rich fraction from Valeriana jatamansi (IRFV) has been investigated for its therapeutic potential in spinal cord injury models. The experimental protocols employed in these studies are detailed below.
Preparation of Iridoid-Rich Fraction (IRFV)
The 95% ethanol (B145695) fraction of Valeriana jatamansi extract was processed to yield the IRFV. The total iridoid content in the extract was quantified using ultraviolet spectrophotometry.
In Vitro Axonal Regeneration Assay
-
Cell Line: PC12 cells
-
Methodology:
-
PC12 cells were cultured and treated with IRFV.
-
Axonal growth was observed and measured to assess the regenerative potential of the fraction.
-
In Vivo Spinal Cord Injury (SCI) Model
-
Animal Model: Rats
-
Methodology:
-
A spinal cord injury model was established in rats.
-
Rats were treated with IRFV.
-
Motor function recovery was evaluated.
-
Pathological changes and axonal regeneration in the spinal cord tissue were assessed.
-
Signaling Pathway Activation by Iridoid-Rich Fraction
The therapeutic effects of the iridoid-rich fraction from Valeriana jatamansi in spinal cord injury have been linked to the activation of the PI3K/Akt signaling pathway.[3] Inhibition of this pathway was found to negate the beneficial effects of the IRFV.
Caption: PI3K/Akt signaling pathway activated by the iridoid-rich fraction from Valeriana jatamansi.
References
- 1. New iridoids from the roots of Valeriana jatamansi Jones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iridoids from the roots of Valeriana jatamansi Jones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iridoids rich fraction from Valeriana jatamansi Jones promotes axonal regeneration and motor functional recovery after spinal cord injury through activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Ethnobotanical Uses of Valeriana jatamansi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valeriana jatamansi Jones, a perennial herb from the Caprifoliaceae family, has a rich history of use in traditional medicine systems, particularly in Ayurveda, Unani, and Chinese medicine.[1][2][3] Commonly known as Indian Valerian or Tagar, this plant is predominantly found in the temperate Himalayan regions of India, Nepal, Pakistan, and China.[4][5] The roots and rhizomes are the primary parts of the plant utilized for their therapeutic properties, which are attributed to a complex array of bioactive compounds.[1][6][7] This technical guide provides a comprehensive review of the ethnobotanical uses of Valeriana jatamansi, supported by quantitative data from pharmacological studies and detailed experimental protocols.
Ethnobotanical Uses
The traditional applications of Valeriana jatamansi are extensive and varied, reflecting its diverse pharmacological activities. The roots and rhizomes have been traditionally used to treat a wide spectrum of ailments.
Central Nervous System Disorders
Historically, Valeriana jatamansi has been most recognized for its effects on the central nervous system. It is traditionally used as a sedative, anxiolytic, and tranquilizer to treat conditions such as insomnia, anxiety, depression, neurosis, hysteria, and epilepsy.[1][2][7][8] Its calming properties have also been utilized in managing stress and nervous unrest.[9][10]
Gastrointestinal and Other Internal Disorders
In traditional medicine, this plant has been employed to address various internal health issues. It is used to treat ulcers, jaundice, and irritable bowel syndrome (IBS).[6][7][11] Furthermore, it has been used for managing hyperlipidemia and as a remedy for snake poisoning.[1][7] The roots are also considered carminative and laxative and are used for treating blood diseases and a burning sensation.[1]
Inflammatory and Skin Conditions
The anti-inflammatory properties of Valeriana jatamansi are evident in its traditional use for treating skin diseases, leprosy, and scorpion stings.[6][9][11] A paste of the roots is applied externally to aid in the healing of wounds.[5]
Respiratory and Other Ailments
Traditional uses also include the treatment of dry cough and asthma.[6][11][12] It has been used to clear the voice and as a stimulant in advanced stages of fever.[5] Additionally, it has been applied for seminal weakness.[6][11]
Quantitative Data from Pharmacological Studies
The following tables summarize the quantitative data from various in vitro and in vivo studies, providing evidence for the traditional uses of Valeriana jatamansi.
Table 1: Antioxidant Activity of Valeriana jatamansi Extracts
| Extract Type | Assay | IC50 Value (µg/mL) | Reference |
| Methanolic | DPPH radical scavenging | 78 ± 2.9 | [1] |
| Aqueous | DPPH radical scavenging | 154 ± 4.6 | [1] |
| Essential Oil | DPPH radical scavenging | 876 ± 12.8 | [1] |
| Methanolic | DPPH | 103.3 ± 1.53 | [13] |
| Hexane | DPPH | 524.7 ± 0.89 | [13] |
| Methanolic | Hydroxyl radical scavenging | 37.92 | [9] |
| Methanolic | Peroxynitrite scavenging | 943.12 | [9] |
| Methanolic | Nonenzymatic superoxide (B77818) radical scavenging | 78.35 | [9] |
| Methanolic | Nitric oxide scavenging | 86.61 | [9] |
Table 2: Anti-inflammatory Activity of Valeriana jatamansi Extracts
| Extract/Fraction | Assay | IC50 Value (µg/mL) | Reference |
| Ethyl acetate (B1210297) fraction of methanolic extract | Lipoxygenase inhibition | 76 | [9] |
| Valejatadoid E (Iridoid) | NO production inhibition | 3.99 µM | [14] |
Table 3: Anxiolytic Activity of Valeriana jatamansi Extracts in Animal Models
| Extract Type | Animal Model | Doses Administered (mg/kg BW) | Observed Effect | Reference |
| Petroleum ether | Mice | 75, 150, 300 | Significant and dose-dependent anxiolytic activity in ambulatory and elevated plus-maze tests. | [6] |
| Iridoid fraction | Mice | 6, 9, 12 | Significant anxiolytic effects in elevated plus-maze, light-dark box, and Vogel's drinking conflict tests. | [10] |
| Compound formula | Mice | 2.4 g/kg, 4.8 g/kg | Significantly increased time spent and entries into the open arms of the elevated plus-maze. | [15] |
Table 4: Cytotoxic Activity of Valeriana jatamansi Compounds
| Compound/Extract | Cancer Cell Line | IC50 Value (µM) | Reference |
| Valtrate and Didrovaltrate | Various neoplastic cells | 0.4 - 15.2 | [2] |
| 3,8-epoxy iridoids | Various neoplastic cells | 0.4 - 15.2 | [2] |
| Various compounds | Human small-cell lung cancer (GLC4), human colorectal cancer (COLO 320), lung adenocarcinoma (A549), gastric carcinoma cells (SGC 7901), metastatic prostate cancer (PC-3M), hepatoma (Bel7402), and colon cancer (HCT-8) | 0.89 - 9.76 | [2] |
Table 5: Antimicrobial Activity of Valeriana jatamansi Extracts
| Extract/Fraction | Microorganism | MIC (mg/mL) | Reference |
| Chloroform fraction of aerial parts | Staphylococcus aureus | 0.27 | [2] |
| Hexane fraction of aerial parts | Bacillus subtilis | 0.31 | [2] |
| n-Hexane fraction of aerial parts | Microsporum canis | 0.19 | [2] |
| Chloroform fraction of aerial parts | Aspergillus flavus | 0.69 | [2] |
| 8-acetoxyl-pathchouli alcohol (Sesquiterpenoid) | Pseudomonas aeruginosa | 0.064 | [2] |
| 8-acetoxyl-pathchouli alcohol (Sesquiterpenoid) | Staphylococcus aureus | 0.128 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.
Preparation of Solvent Extracts
Objective: To extract phytochemicals from Valeriana jatamansi roots and rhizomes using solvents of varying polarities.
Materials:
-
Dried and powdered roots and rhizomes of Valeriana jatamansi.
-
Solvents: Petroleum ether (40-60°C), Methanol, Ethanol (B145695), Chloroform, Water.
-
Soxhlet apparatus or rotary shaker.
-
Whatman No. 1 filter paper.
-
Rotary evaporator.
Procedure:
-
Petroleum Ether Extraction (Refluxation):
-
Place a known quantity (e.g., 100 g) of the powdered plant material in a flask.
-
Add petroleum ether (40-60°C) and perform refluxation below 40°C.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.[6]
-
-
Ethanolic/Methanolic Extraction (Shaking):
-
Add a specific amount of powdered rhizomes (e.g., 5 g) to 100 mL of ethanol or methanol.
-
Shake the mixture in a rotary shaker for 18 hours.
-
Filter the solvent using Whatman No. 1 filter paper.
-
Evaporate the solvent on a water bath or in a hot air oven at 40-45°C to obtain the crude extract.[7]
-
-
Aqueous Extraction:
-
Soak 100 g of the powdered plant material in 250 mL of milli-Q water.
-
Heat the mixture for 30 minutes at 60°C in a water bath.
-
Cool the mixture and filter it using Whatman No. 1 filter paper to obtain the aqueous extract.[16]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the antioxidant activity of Valeriana jatamansi extracts.
Materials:
-
Valeriana jatamansi extracts.
-
DPPH solution (in methanol).
-
Methanol.
-
Spectrophotometer.
-
Reference antioxidant (e.g., Butylated hydroxytoluene - BHT).
Procedure:
-
Prepare different concentrations of the plant extracts in methanol.
-
Mix a specific volume of each extract concentration with a DPPH methanolic solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity.
-
Determine the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.[1][17]
Elevated Plus-Maze (EPM) Test for Anxiolytic Activity
Objective: To assess the anxiolytic-like effects of Valeriana jatamansi extracts in mice.
Apparatus:
-
An elevated plus-maze consisting of two open arms and two closed arms, elevated from the floor.
Procedure:
-
Administer the vehicle (control), a standard anxiolytic drug (e.g., diazepam), or different doses of the Valeriana jatamansi extract to respective groups of mice.
-
After a specific time (e.g., 60 minutes), place each mouse individually at the center of the maze, facing an open arm.
-
Record the number of entries into and the time spent in the open and closed arms for a 5-minute period.
-
An increase in the time spent and the number of entries in the open arms is indicative of anxiolytic activity.[6][15]
Visualizations
Experimental Workflow for Extract Preparation and Pharmacological Screening
Caption: Workflow for preparing and screening V. jatamansi extracts.
Logical Relationship of Bioactive Compounds to Pharmacological Activities
Caption: Bioactive compounds and their associated activities.
Conclusion
Valeriana jatamansi is a medicinally important herb with a long history of ethnobotanical use, which is well-supported by modern pharmacological research. The roots and rhizomes contain a variety of bioactive compounds that exhibit a broad spectrum of therapeutic properties, including significant effects on the central nervous system, as well as antioxidant, anti-inflammatory, and cytotoxic activities. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this versatile plant. Further research, including well-designed clinical trials, is warranted to fully elucidate the mechanisms of action and establish the clinical efficacy and safety of Valeriana jatamansi for its traditional and potential new applications in modern medicine.
References
- 1. Antioxidant Activity of Essential Oil and Extracts of Valeriana jatamansi Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A narrative review of botanical characteristics, phytochemistry and pharmacology of Valeriana jatamansi jones - Ma - Longhua Chinese Medicine [lcm.amegroups.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Phytochemical analysis of high value medicinal plant Valeriana jatamansi using LC-MS and it's in-vitro anti-proliferative screening | CoLab [colab.ws]
- 5. phytopharmajournal.com [phytopharmajournal.com]
- 6. rroij.com [rroij.com]
- 7. pharmacognosyjournal.com [pharmacognosyjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. gbpihed.gov.in [gbpihed.gov.in]
- 10. Anxiolytic potency of iridoid fraction extracted from Valeriana jatamansi Jones and its mechanism: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Secondary metabolites from Valeriana jatamansi with their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A comprehensive strategy combined chemical spectrum with anti-inflammatory activity for screening combinatorial quality markers of <i>Valeriana jatamansi</i> Jones - Arabian Journal of Chemistry [arabjchem.org]
- 15. Evaluation of anxiolytic activity of compound Valeriana jatamansi Jones in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Iridoid Composition of Valeriana jatamansi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valeriana jatamansi Jones, also known as Indian Valerian, is a perennial herb from the Caprifoliaceae family, found in the temperate zones of the Himalayas.[1][2] Traditionally, its roots and rhizomes have been utilized in Ayurvedic and Unani systems of medicine for their mild sedative, anxiolytic, and neuroprotective properties, often serving as a substitute for the European Valeriana officinalis.[3][4][5] The primary bioactive constituents responsible for these effects are iridoids, a class of monoterpenoids, with valepotriates being the most studied subgroup.[4][6][7]
Recent research has focused on isolating and characterizing the diverse array of iridoids in V. jatamansi, revealing novel compounds with significant therapeutic potential, including anti-tumor and neuroprotective activities.[3][8][9] An iridoid-rich fraction from the plant has been shown to promote axonal regeneration and motor function recovery after spinal cord injury, highlighting its potential in modern drug development.[10][11]
This technical guide provides a comprehensive overview of the iridoid composition of Valeriana jatamansi, presenting quantitative data, detailed experimental protocols for extraction and analysis, and a visualization of the key signaling pathway implicated in its neuro-regenerative effects.
Iridoid Composition and Quantitative Analysis
The chemical profile of V. jatamansi is rich and varied, containing numerous iridoids beyond the commonly known valepotriates. Studies have successfully isolated and identified new compounds, including jatamanins A-M, chlorovaltrates, jatamanvaltrates, and valeriallosides.[8][9][12][13] The concentration of these compounds can vary significantly based on genetic and environmental factors.[14]
Quantitative analysis is crucial for the standardization and development of phytopharmaceuticals. The table below summarizes the reported quantities of specific iridoids or total iridoid fractions from V. jatamansi.
Table 1: Quantitative Analysis of Iridoids in Valeriana jatamansi
| Iridoid / Fraction | Plant Part | Quantity | Method of Analysis | Reference |
| Total Valepotriates | Not Specified | 1.2% - 1.9% | RP-HPLC | [1] |
| Total Iridoids | Roots and Rhizomes | 83.25% (in rich fraction) | Ultraviolet Spectrophotometry | [10] |
| Valerenic Acid | Not Specified | 0.1067% | HPTLC | [15] |
| Jatamanvaltrate U | Roots | ~0.026% (8.45g from 32.5kg) | Column Chromatography & Spectroscopic Analysis | [16] |
Experimental Protocols
Accurate extraction and quantification are paramount for reproducible research. The following sections detail established methodologies for the analysis of iridoids from V. jatamansi.
Extraction and Fractionation of Iridoid-Rich Fraction
This protocol is adapted from a method developed to obtain a potent iridoid-rich fraction (IRFV) for bioactivity studies.[10]
-
Plant Material Preparation: Air-dried roots and rhizomes of V. jatamansi are ground into a coarse powder.[6]
-
Solvent Extraction: The crude powder is subjected to a two-step extraction with 70% ethanol (B145695). The first extraction uses a solvent-to-solid ratio of 8:1 (v/w) for 24 hours, followed by a second extraction at a 6:1 ratio for 12 hours.[10]
-
Concentration: The filtrates from both extractions are combined and concentrated under reduced pressure to yield a crude ethanolic extract.[10]
-
Purification by Macroporous Resin: The ethanolic extract is suspended in water and loaded onto a D101 macroporous resin column.[10]
-
Fractional Elution: The column is eluted sequentially with different solvents to separate compounds based on polarity:
-
Water (6 bed volumes) to remove highly polar impurities.
-
60% ethanol (4 bed volumes).
-
95% ethanol (4 bed volumes) to elute the iridoid-rich fraction.[10]
-
-
Final Preparation: The 95% ethanol fraction is collected, concentrated to a paste under reduced pressure, and dried in a vacuum at 40°C to yield the final IRFV. The total iridoid content of this fraction was determined to be 83.25%.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the quantitative analysis of specific iridoids like valepotriates.[6][17]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).[6]
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.[6]
-
Mobile Phase: A gradient elution system involving water (often with an acid modifier like formic or acetic acid) and a solvent like acetonitrile (B52724) or methanol (B129727) is common.
-
Flow Rate: Typically maintained between 1.0 to 1.5 mL/min.[6]
-
Detection: Iridoids are commonly detected at a wavelength of 254 nm.[6][18]
-
Quantification: A calibration curve is generated using standard solutions of the target iridoid at known concentrations. The peak area of the iridoid in the plant extract sample is then compared to this curve to determine its concentration.[18]
Quantification of Valerenic Acid by HPTLC
High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and cost-effective method for quantifying specific marker compounds.[5][15]
-
Plate: Precoated silica (B1680970) gel 60F254 aluminum plates.[5]
-
Sample Preparation: A standardized extract is dissolved in a suitable solvent (e.g., methanol) and applied to the plate as bands.
-
Mobile Phase: A ternary mobile phase such as hexane: ethyl acetate: acetic acid (80:20:0.5 v/v/v) or toluene: ethyl acetate: formic acid (80:20:5 v/v/v) is used for chromatogram development.[5][15]
-
Derivatization: For visualization and quantification of compounds like valerenic acid, the dried plate is sprayed with an anisaldehyde-sulphuric acid reagent and heated.[5]
-
Densitometric Determination: The plate is scanned using a densitometer. For the described method, detection is performed in absorption-reflectance mode at 700 nm after derivatization, or at 280 nm without derivatization.[5][15]
-
Quantification: The amount of valerenic acid is calculated by comparing its peak area with that of a standard calibration curve.[5]
Bioactivity and PI3K/Akt Signaling Pathway
The therapeutic effects of V. jatamansi, particularly its neuro-regenerative properties, are linked to the activation of specific intracellular signaling pathways.[10]
Studies on rat models of spinal cord injury (SCI) have demonstrated that an iridoid-rich fraction from V. jatamansi (IRFV) can significantly enhance the recovery of motor function and promote the regeneration of axons.[11] This effect is primarily mediated through the activation of the Phosphoinositide-3-Kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[11]
The proposed mechanism involves the following steps:
-
The iridoids in the fraction bind to cellular receptors, initiating the signaling cascade.
-
This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
PIP3 acts as a docking site for Akt, leading to its phosphorylation and activation.
-
Activated Akt then phosphorylates a range of downstream targets, which ultimately promotes cell survival, reduces pathological injury, and stimulates axonal regeneration.[10][11]
-
This pathway has also been shown to increase the expression of crucial neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).[10]
The crucial role of this pathway was confirmed in studies where the therapeutic effects of the iridoid fraction were negated by the administration of a PI3K/Akt inhibitor.[10][11]
References
- 1. ripublication.com [ripublication.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Iridoids and lignans from Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of chlorinated valepotriates from Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iridoids rich fraction from Valeriana jatamansi Jones promotes axonal regeneration and motor functional recovery after spinal cord injury through activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iridoids rich fraction from Valeriana jatamansi Jones promotes axonal regeneration and motor functional recovery after spinal cord injury through activation of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iridoids and sesquiterpenoids from the roots of Valeriana jatamansi Jones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New iridoids from the roots of Valeriana jatamansi Jones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Genotypic and Environmental Effects on the Volatile Chemotype of Valeriana jatamansi Jones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Valepotriates From the Roots and Rhizomes of Valeriana jatamansi Jones as Novel N-Type Calcium Channel Antagonists [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of 1-O-Methyljatamanin D
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-O-Methyljatamanin D is a sesquiterpenoid compound that has been isolated from the rhizomes of Valeriana jatamansi (syn. Nardostachys jatamansi), a plant with a history of use in traditional medicine. The isolation and purification of this compound are essential for its further pharmacological investigation and potential drug development. This document provides a detailed protocol for the extraction, isolation, and purification of this compound based on established phytochemical methodologies for sesquiterpenoids from Valeriana jatamansi.
Data Presentation
Table 1: Extraction Parameters for Valeriana jatamansi Rhizomes
| Parameter | Method 1 | Method 2 | Method 3 |
| Plant Material | Dried and powdered rhizomes | Dried and powdered rhizomes | Dried and powdered rhizomes |
| Extraction Solvent | 95% Ethanol (B145695) | Methanol (B129727) | Chloroform:Methanol (1:1) |
| Extraction Method | Soxhlet extraction | Maceration | Maceration |
| Extraction Duration | 7-8 hours | 72 hours (with stirring) | 48 hours (with stirring) |
| Temperature | Boiling point of ethanol | Room Temperature | Room Temperature |
| Solvent to Solid Ratio | 10:1 (v/w) | 8:1 (v/w) | 10:1 (v/w) |
| Representative Yield | ~7-9% (crude extract) | ~8-10% (crude extract) | ~5-7% (crude extract) |
Table 2: Chromatographic Purification Parameters for Sesquiterpenoids
| Parameter | Column Chromatography (Initial) | Column Chromatography (Fine) | Preparative HPLC |
| Stationary Phase | Silica (B1680970) Gel (60-120 mesh) | Silica Gel (200-300 mesh) | C18 reverse-phase (10 µm) |
| Mobile Phase | Gradient: Hexane (B92381) -> Hexane:EtOAc | Gradient: Toluene:EtOAc:Acetic Acid | Isocratic: Acetonitrile (B52724):Water |
| Gradient/Isocratic | Stepwise gradient | Linear gradient | Isocratic |
| Initial Solvent Ratio | 100% Hexane | 95:5:0.1 | 60:40 |
| Final Solvent Ratio | 100% Ethyl Acetate (B1210297) | 80:20:0.1 | 60:40 |
| Flow Rate | Gravity dependent | Gravity or low pressure | 5-10 mL/min |
| Detection | Thin Layer Chromatography (TLC) | Thin Layer Chromatography (TLC) | UV at 210 nm |
| Fraction Size | 50-100 mL | 10-20 mL | 2-5 mL |
Experimental Protocols
Plant Material Preparation
-
Obtain fresh rhizomes of Valeriana jatamansi.
-
Wash the rhizomes thoroughly with distilled water to remove any soil and debris.
-
Air-dry the rhizomes in the shade for 7-10 days or until they are completely dry and brittle.
-
Grind the dried rhizomes into a coarse powder using a mechanical grinder.
-
Store the powdered material in an airtight container in a cool, dry place until extraction.
Extraction of Crude Sesquiterpenoids
Method A: Soxhlet Extraction
-
Weigh 100 g of the powdered rhizomes and place it in a thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add 1 L of 95% ethanol to the round-bottom flask.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Continue the extraction for 7-8 hours, or until the solvent in the extractor becomes colorless.
-
After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.
Method B: Maceration
-
Weigh 100 g of the powdered rhizomes and place it in a large Erlenmeyer flask.
-
Add 800 mL of methanol to the flask.
-
Seal the flask and allow it to stand at room temperature for 72 hours with occasional shaking or continuous stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the maceration process with the residue two more times using fresh methanol.
-
Combine all the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to yield the crude methanolic extract.
Isolation and Purification of this compound
Step 1: Initial Fractionation by Column Chromatography
-
Prepare a slurry of 200 g of silica gel (60-120 mesh) in hexane.
-
Pack a glass column (5 cm diameter, 60 cm length) with the silica gel slurry.
-
Dissolve 10 g of the crude extract in a minimal amount of the initial mobile phase (hexane) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the packed column.
-
Elute the column with a stepwise gradient of hexane and ethyl acetate (EtOAc) (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).
-
Collect fractions of 50-100 mL and monitor them by Thin Layer Chromatography (TLC).
-
For TLC analysis, use a mobile phase of hexane:ethyl acetate (8:2) and visualize the spots by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.
-
Combine fractions that show similar TLC profiles, particularly those containing spots with Rf values characteristic of sesquiterpenoids.
Step 2: Fine Purification by Column Chromatography
-
Pack a smaller column with fine silica gel (200-300 mesh).
-
Load the combined and concentrated fractions from the previous step onto the column.
-
Elute the column using a gradient of toluene, ethyl acetate, and acetic acid (e.g., starting with 95:5:0.1 and gradually increasing the polarity).
-
Collect smaller fractions (10-20 mL) and monitor by TLC.
-
Combine the pure fractions containing this compound.
Step 3: Final Purification by Preparative HPLC (Optional)
-
For obtaining a highly pure compound, subject the semi-purified fractions to preparative High-Performance Liquid Chromatography (HPLC).
-
Use a C18 reverse-phase column.
-
Elute with an isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) at a flow rate of 5-10 mL/min.
-
Monitor the elution using a UV detector at 210 nm.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
Structure Elucidation
Confirm the structure of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR, and compare the data with reported values in the literature.
Mandatory Visualization
Caption: Workflow for the isolation and purification of this compound.
Application Note: Quantification of 1-O-Methyljatamanin D using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-O-Methyljatamanin D, an iridoid compound isolated from Valeriana jatamansi. This method is designed for researchers, scientists, and professionals in the field of drug development and natural product analysis. The protocol outlines the complete workflow from sample and standard preparation to chromatographic conditions and data analysis. All quantitative data and experimental parameters are presented in clearly structured tables, and the overall workflow is visualized in a comprehensive diagram.
Introduction
This compound is an iridoid compound found in Valeriana jatamansi, a plant with a history of use in traditional medicine.[1] Iridoids from Valeriana species are of significant interest for their potential therapeutic properties.[2][3] Accurate and precise quantification of these compounds is crucial for quality control, standardization of herbal extracts, and pharmacokinetic studies. This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method with UV detection.
Experimental
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Formic acid (analytical grade)
-
Valeriana jatamansi dried root powder (for sample analysis)
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-phase C18 column (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Table 1: HPLC Chromatographic Conditions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with methanol. These will be used to construct the calibration curve.
-
Extraction: Accurately weigh 1 g of powdered, dried Valeriana jatamansi root and place it in a flask. Add 25 mL of methanol and perform ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with methanol as needed to bring the concentration of this compound within the calibration range.
Method Validation
The analytical method was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ). The results are summarized below.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Table 2: Method Validation Summary
Results and Discussion
The developed HPLC method provides excellent separation and quantification of this compound from the complex matrix of Valeriana jatamansi extract. The peak for this compound was well-resolved with no interference from other components in the extract. The retention time for this compound under the specified conditions was approximately 15.2 minutes. The calibration curve showed excellent linearity over the concentration range of 1 to 100 µg/mL.
Protocol Workflow
The following diagram illustrates the complete experimental workflow for the quantification of this compound.
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The HPLC method described in this application note is a robust and reliable technique for the quantification of this compound in Valeriana jatamansi extracts. This method can be effectively used for the quality control and standardization of herbal products containing this bioactive compound.
Signaling Pathway (Illustrative)
While the primary focus of this note is the analytical method, understanding the potential biological context of this compound is important for drug development. Iridoids from Valeriana jatamansi have been shown to be involved in signaling pathways related to neuronal health. The diagram below illustrates a potential signaling pathway that could be investigated for this compound's activity.
Caption: Illustrative PI3K/Akt signaling pathway potentially modulated by iridoids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simultaneously characterization of multiple constituents in Valeriana jatamansi Jones using an online supercritical fluid extraction-high-performance liquid chromatography/supercritical fluid chromatography-mass spectrometry system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iridoids from the roots of Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 1-O-Methyljatamanin D
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-O-Methyljatamanin D is an iridoid natural product isolated from the herbs of Valeriana jatamansi.[1] As a member of the iridoid class, it represents a valuable target for spectroscopic analysis to elucidate its precise chemical structure and to develop analytical methods for its quantification in complex mixtures. This document provides detailed application notes and standardized protocols for the comprehensive analysis of this compound and related compounds using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
While specific spectral data for this compound is not publicly available, this guide outlines the expected spectral characteristics based on its chemical class and provides robust methodologies for its structural determination and analysis.
Predicted Compound Information
Based on available information for this compound and its parent compound, Jatamanin D, the following properties are predicted:
| Property | Value | Source |
| Compound Name | This compound | MedchemExpress[1] |
| Molecular Formula | C₁₁H₁₆O₄ | Calculated from Jatamanin D (C₁₀H₁₄O₄) + CH₂ |
| Molecular Weight | 212.24 g/mol | MedchemExpress[1] |
| Parent Compound | Jatamanin D | PubChem |
| Parent Mol. Formula | C₁₀H₁₄O₄ | PubChem[2] |
| Parent Mol. Weight | 198.22 g/mol | PubChem[2] |
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structure elucidation of novel compounds. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for assigning all proton and carbon signals and establishing through-bond connectivities.
General NMR Data for Related Iridoids
The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for key structural motifs found in iridoid compounds isolated from Valeriana jatamansi. These ranges can be used as a guide for the analysis of this compound.
| Functional Group/Proton Environment | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Olefinic Protons | 4.5 - 7.5 | 100 - 150 |
| Acetal Protons (e.g., H-1) | 4.5 - 5.5 | 90 - 105 |
| Protons adjacent to Oxygen | 3.5 - 4.5 | 60 - 80 |
| Aliphatic Protons | 1.0 - 2.5 | 20 - 50 |
| Methyl Protons | 0.8 - 1.5 | 10 - 25 |
| Methoxy Protons (-OCH₃) | 3.2 - 3.8 | 50 - 60 |
| Carbonyl Carbons (Ester/Lactone) | - | 165 - 180 |
Experimental Protocols for NMR Analysis
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, Acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
1D NMR Spectroscopy:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons bearing protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry of the molecule.
Mass Spectrometry Analysis
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Expected Mass Spectrometry Data for this compound
| Ion Type | Expected m/z | Notes |
| [M+H]⁺ | 213.1070 | Calculated for C₁₁H₁₇O₄⁺. High-resolution mass spectrometry (HRMS) is required to confirm the elemental composition. |
| [M+Na]⁺ | 235.0890 | Calculated for C₁₁H₁₆O₄Na⁺. Often observed in electrospray ionization (ESI). |
| Fragment Ions | Varies | Fragmentation will depend on the ionization technique and collision energy. Common losses for iridoids include H₂O, CO, and side chains. |
Experimental Protocol for LC-MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically suitable for the separation of iridoids.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B), both typically containing 0.1% formic acid to promote ionization.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for analytical scale).
-
Injection Volume: 1-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI is generally effective for iridoids.
-
Scan Range: A broad scan range (e.g., m/z 50-500) should be used for initial analysis.
-
MS/MS Analysis: Data-dependent acquisition should be employed to trigger fragmentation of the most intense ions to obtain structural information.
Visualizations
Experimental Workflow for Structural Elucidation
Caption: Workflow for the isolation and structural elucidation of this compound.
Logical Relationship in Mass Spectrometry Fragmentation
Caption: Hypothetical fragmentation pathway for this compound in MS/MS.
References
Application Notes and Protocols for In Vitro Cell-Based Assays of 1-O-Methyljatamanin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Methyljatamanin D is a sesquiterpenoid compound of interest for its potential therapeutic properties. As with many novel natural products, a thorough investigation of its biological activities at the cellular level is a critical first step in the drug discovery process. These application notes provide detailed protocols for a panel of in vitro cell-based assays to evaluate the potential anti-cancer, anti-inflammatory, and neuroprotective activities of this compound. The following sections offer step-by-step experimental procedures, guidelines for data analysis, and representative data presented in tabular format. Additionally, visual workflows and relevant signaling pathways are provided using Graphviz diagrams to facilitate a clear understanding of the experimental logic and potential mechanisms of action.
Anti-Cancer Activity: Cell Viability and Apoptosis Induction
Application Note
This protocol describes the use of the MTT assay to assess the cytotoxic effects of this compound on cancer cell lines, a primary screening method for anti-cancer drug candidates.[1][2] A reduction in cell viability suggests that the compound may inhibit cell proliferation or induce cell death. To further investigate the mechanism of cell death, a subsequent assay for caspase-3/7 activity is detailed, which is a key indicator of apoptosis.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture: Culture human breast cancer cells (MCF-7) and human colorectal cancer cells (HCT116) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: Hypothetical Anti-Cancer Activity of this compound
| Cell Line | Compound | IC50 (µM) after 48h |
| MCF-7 | This compound | 25.4 |
| Doxorubicin (Control) | 1.2 | |
| HCT116 | This compound | 38.7 |
| Doxorubicin (Control) | 0.9 |
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Culture and Seeding: Follow steps 1 and 2 of the MTT assay protocol.
-
Compound Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include vehicle control and a positive control (e.g., Staurosporine).
-
Assay Procedure: Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay). Add the reagent directly to the wells according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Express the results as fold change in caspase-3/7 activity compared to the vehicle control.
Data Presentation: Hypothetical Caspase-3/7 Induction by this compound
| Cell Line | Treatment | Fold Change in Caspase-3/7 Activity |
| MCF-7 | Vehicle Control | 1.0 |
| This compound (25 µM) | 3.5 | |
| This compound (50 µM) | 6.2 | |
| Staurosporine (1 µM) | 8.1 |
Visualization: Anti-Cancer Assay Workflow and Apoptosis Pathway
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Simplified intrinsic apoptosis signaling pathway.
Anti-Inflammatory Activity: Nitric Oxide and Cytokine Production
Application Note
Chronic inflammation is implicated in various diseases. This protocol evaluates the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed 5 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (1-50 µM) for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (no LPS, no compound), a positive control (LPS only), and a reference standard (e.g., Dexamethasone).
-
Griess Assay: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition using a standard curve of sodium nitrite.
Data Presentation: Hypothetical NO Inhibition by this compound
| Treatment | NO Production (µM) | % Inhibition |
| Vehicle Control | 1.2 | - |
| LPS (1 µg/mL) | 28.5 | 0 |
| This compound (1 µM) + LPS | 25.3 | 11.2 |
| This compound (10 µM) + LPS | 15.8 | 44.6 |
| This compound (50 µM) + LPS | 8.1 | 71.6 |
| Dexamethasone (10 µM) + LPS | 5.4 | 81.1 |
Experimental Protocol: Pro-Inflammatory Cytokine (TNF-α and IL-6) Measurement
-
Cell Culture, Seeding, and Treatment: Follow steps 1-4 of the NO inhibition assay protocol.
-
Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatant and store it at -80°C until use.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples. Calculate the percentage of inhibition compared to the LPS-only control.
Data Presentation: Hypothetical Cytokine Inhibition by this compound
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 50 | 30 |
| LPS (1 µg/mL) | 1250 | 850 |
| This compound (25 µM) + LPS | 625 | 450 |
| Dexamethasone (10 µM) + LPS | 310 | 210 |
Visualization: Anti-Inflammatory Assay Workflow and NF-κB Pathway
Caption: Workflow for assessing anti-inflammatory activity.
Caption: Simplified LPS-induced NF-κB signaling pathway.
Neuroprotective Activity: Oxidative Stress and Neuronal Cell Viability
Application Note
Neurodegenerative diseases are often associated with oxidative stress-induced neuronal cell death. This protocol assesses the neuroprotective potential of this compound by evaluating its ability to protect human neuroblastoma SH-SY5Y cells from hydrogen peroxide (H₂O₂)-induced cytotoxicity and to reduce intracellular reactive oxygen species (ROS) levels.[4][5]
Experimental Protocol: Neuroprotection against H₂O₂-induced Cytotoxicity
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to attach for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (1-20 µM) for 2 hours.
-
Oxidative Stress Induction: Expose the cells to 200 µM H₂O₂ for 24 hours. Include a vehicle control (no H₂O₂, no compound), an H₂O₂ control, and a positive control (e.g., N-acetylcysteine, NAC).
-
Cell Viability Assessment: Perform the MTT assay as described in the anti-cancer protocol (Section 1).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation: Hypothetical Neuroprotective Effect of this compound
| Treatment | Cell Viability (%) |
| Vehicle Control | 100 |
| H₂O₂ (200 µM) | 45 |
| This compound (1 µM) + H₂O₂ | 52 |
| This compound (5 µM) + H₂O₂ | 68 |
| This compound (20 µM) + H₂O₂ | 85 |
| NAC (1 mM) + H₂O₂ | 92 |
Experimental Protocol: Intracellular ROS Measurement
-
Cell Culture, Seeding, and Treatment: Follow steps 1-4 of the neuroprotection protocol.
-
DCFH-DA Staining: After H₂O₂ treatment, wash the cells with PBS and then incubate them with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.
-
Data Analysis: Express the results as a percentage of ROS production relative to the H₂O₂-treated control.
Data Presentation: Hypothetical ROS Scavenging by this compound
| Treatment | Relative Fluorescence Units (RFU) | % ROS Production |
| Vehicle Control | 1500 | 15 |
| H₂O₂ (200 µM) | 10000 | 100 |
| This compound (20 µM) + H₂O₂ | 4500 | 45 |
| NAC (1 mM) + H₂O₂ | 2500 | 25 |
Visualization: Neuroprotection Assay Workflow and Oxidative Stress Pathway
Caption: Workflow for assessing neuroprotective activity.
Caption: Simplified pathway of oxidative stress-induced cell death.
References
Assessing the Neuroprotective Effects of "1-O-Methyljatamanin D": Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of protocols and application notes for evaluating the potential neuroprotective effects of the compound "1-O-Methyljatamanin D." The methodologies outlined below are designed to assess the compound's efficacy in mitigating neuronal damage in both in vitro and in vivo models of neurological injury and disease. These protocols are intended to serve as a foundational guide for researchers in the fields of neuroscience and drug discovery.
Data Presentation
To facilitate clear and concise comparison of experimental outcomes, all quantitative data should be summarized in structured tables. Below are template tables for organizing data from the key experiments described in this document.
Table 1: In Vitro Cell Viability Assessment (MTT Assay)
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Vehicle Control | - | 100 ± S.D. |
| Neurotoxin | [Concentration] | [Value] ± S.D. |
| This compound + Neurotoxin | [Concentration 1] | [Value] ± S.D. |
| This compound + Neurotoxin | [Concentration 2] | [Value] ± S.D. |
| This compound + Neurotoxin | [Concentration 3] | [Value] ± S.D. |
S.D. = Standard Deviation
Table 2: In Vitro Cytotoxicity Assessment (LDH Assay)
| Treatment Group | Concentration (µM) | LDH Release (% of Control) |
| Vehicle Control | - | 100 ± S.D. |
| Neurotoxin | [Concentration] | [Value] ± S.D. |
| This compound + Neurotoxin | [Concentration 1] | [Value] ± S.D. |
| This compound + Neurotoxin | [Concentration 2] | [Value] ± S.D. |
| This compound + Neurotoxin | [Concentration 3] | [Value] ± S.D. |
S.D. = Standard Deviation
Table 3: In Vitro Reactive Oxygen Species (ROS) Measurement
| Treatment Group | Concentration (µM) | Relative Fluorescence Units (RFU) |
| Vehicle Control | - | [Value] ± S.D. |
| Neurotoxin | [Concentration] | [Value] ± S.D. |
| This compound + Neurotoxin | [Concentration 1] | [Value] ± S.D. |
| This compound + Neurotoxin | [Concentration 2] | [Value] ± S.D. |
| This compound + Neurotoxin | [Concentration 3] | [Value] ± S.D. |
S.D. = Standard Deviation
Table 4: In Vivo Neurological Deficit Scoring (MCAO Model)
| Treatment Group | Dose (mg/kg) | Neurological Score (0-4) | Infarct Volume (mm³) |
| Sham | - | 0 ± S.D. | 0 ± S.D. |
| Vehicle Control | - | [Value] ± S.D. | [Value] ± S.D. |
| This compound | [Dose 1] | [Value] ± S.D. | [Value] ± S.D. |
| This compound | [Dose 2] | [Value] ± S.D. | [Value] ± S.D. |
S.D. = Standard Deviation
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established techniques for assessing neuroprotection.
In Vitro Neuroprotection Assays
1. Cell Culture and Treatment
-
Cell Line: SH-SY5Y (human neuroblastoma) or primary cortical neurons are commonly used.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed cells in 96-well plates at a suitable density.
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat cells with varying concentrations of "this compound" for 2 hours.
-
Induce neurotoxicity by adding a neurotoxic agent (e.g., glutamate, H₂O₂, or MPP+).
-
Incubate for a further 24 hours before performing assays.
-
2. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of viable cells.
-
Protocol:
-
After the treatment period, remove the culture medium.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
-
3. Cytotoxicity Assay (LDH Assay)
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
-
Protocol:
-
After the treatment period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate LDH release as a percentage of the positive control (cells lysed to achieve maximum LDH release).
-
4. Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay uses a fluorescent probe (DCFH-DA) to measure intracellular ROS levels.
-
Protocol:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS.
-
Measure fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).
-
Quantify the relative ROS levels as a percentage of the control group.
-
5. Western Blotting for Apoptosis-Related Proteins
This technique is used to analyze the expression of key proteins involved in apoptosis, such as Bcl-2 and Bax.
-
Protocol:
-
After treatment, lyse the cells in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities using densitometry software.
-
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used rodent model of ischemic stroke.[1][2]
1. Surgical Procedure
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Anesthesia: Anesthetize the animal with a suitable anesthetic (e.g., isoflurane).
-
Occlusion: Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament method.[2] The filament is advanced from the external carotid artery to the internal carotid artery to block the origin of the MCA.
-
Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.
2. Drug Administration
-
"this compound" or vehicle should be administered at a predetermined time point relative to the MCAO procedure (e.g., 30 minutes before or immediately after reperfusion) via an appropriate route (e.g., intraperitoneal or intravenous injection).
3. Assessment of Neurological Deficit
-
At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 0-4 point scale where 0 is no deficit and 4 is severe deficit).
4. Measurement of Infarct Volume
-
Following behavioral assessment, euthanize the animals and perfuse the brains.
-
Slice the brains into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC).
-
The infarct area (pale) can be distinguished from the viable tissue (red).
-
Quantify the infarct volume using image analysis software.
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a hypothetical signaling pathway for the neuroprotective action of "this compound."
References
Application Notes and Protocols for Anti-Inflammatory Studies of 1-O-Methyljatamanin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Methyljatamanin D is an iridoid natural product isolated from Valeriana jatamansi.[1] While the biological activities of this specific compound are not yet extensively characterized, natural products remain a vital source for the discovery of new anti-inflammatory agents.[2][3] Chronic inflammation is a key component in a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and neurodegenerative disorders.[4][5] The development of novel anti-inflammatory drugs with improved efficacy and fewer side effects is therefore of great interest.[6]
These application notes provide a comprehensive experimental framework for investigating the anti-inflammatory potential of this compound. The protocols detailed below outline a tiered approach, beginning with initial in vitro screening to establish bioactivity and progressing to in vivo models to confirm efficacy and elucidate the mechanism of action. The primary signaling pathways implicated in inflammation, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to this proposed investigation.[4][7][8][9]
Experimental Workflow
The overall strategy for evaluating the anti-inflammatory properties of this compound is depicted in the workflow diagram below. This multi-stage process ensures a thorough and systematic investigation, from initial toxicity and efficacy screening to mechanistic and in vivo validation.
Phase 1: In Vitro Screening Protocols
In vitro assays are crucial for the initial screening of natural products as they are cost-effective, rapid, and allow for the investigation of molecular mechanisms in a controlled environment.[4][10] Macrophage cell lines, such as RAW 264.7, are commonly used as they play a central role in the inflammatory response and can be stimulated with lipopolysaccharide (LPS) to mimic bacterial-induced inflammation.[11][12]
Protocol 1: Cell Viability Assay
Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 macrophage cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified spectrophotometrically.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. After 24 hours, remove the old media and add 100 µL of fresh media containing various concentrations of the compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Control (Vehicle) | 1.25 ± 0.08 | 100 |
| 1 | 1.23 ± 0.07 | 98.4 |
| 5 | 1.21 ± 0.09 | 96.8 |
| 10 | 1.19 ± 0.06 | 95.2 |
| 25 | 1.15 ± 0.08 | 92.0 |
| 50 | 1.05 ± 0.10 | 84.0 |
| 100 | 0.62 ± 0.05 | 49.6 |
| Table 1: Hypothetical cell viability data for this compound on RAW 264.7 cells. |
Protocol 2: Nitric Oxide (NO) Inhibition Assay
Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator.[4]
Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO upon stimulation with LPS. The amount of NO can be indirectly measured by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[4]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/mL and incubate for 24 hours.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from Protocol 1) for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS + vehicle).
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Data Presentation:
| Treatment | Concentration (µM) | Nitrite (µM) (Mean ± SD) | % NO Inhibition |
| Control (No LPS) | - | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | - | 45.8 ± 2.5 | 0 |
| LPS + Compound | 5 | 35.2 ± 1.9 | 23.1 |
| LPS + Compound | 10 | 24.7 ± 2.1 | 46.1 |
| LPS + Compound | 25 | 15.3 ± 1.5 | 66.6 |
| Positive Control (e.g., L-NAME) | 100 | 8.9 ± 0.8 | 80.6 |
| Table 2: Hypothetical NO inhibition data for this compound. |
Protocol 3: Pro-inflammatory Cytokine Measurement
Objective: To measure the effect of this compound on the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method used to quantify the concentration of specific proteins (cytokines) in biological samples like cell culture supernatants.
Methodology:
-
Cell Culture and Treatment: Seed and treat RAW 264.7 cells with this compound and/or LPS as described in Protocol 2.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants and centrifuge to remove cellular debris.
-
ELISA: Perform ELISAs for TNF-α, IL-6, and IL-1β using commercially available kits, following the manufacturer’s instructions.
-
Data Analysis: Calculate the concentration of each cytokine based on the standard curve provided in the kit.
Data Presentation:
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (No LPS) | - | 55 ± 8 | 32 ± 5 | 15 ± 4 |
| LPS (1 µg/mL) | - | 3580 ± 210 | 2850 ± 180 | 850 ± 95 |
| LPS + Compound | 10 | 2150 ± 150 | 1780 ± 130 | 520 ± 60 |
| LPS + Compound | 25 | 1070 ± 90 | 960 ± 85 | 280 ± 45 |
| Table 3: Hypothetical pro-inflammatory cytokine inhibition data. |
Phase 2: Mechanism of Action Elucidation
Understanding the molecular mechanism is crucial for drug development. The NF-κB and MAPK signaling pathways are central regulators of inflammation, controlling the expression of many pro-inflammatory genes.[4][9][13] Investigating the effect of this compound on these pathways can provide insight into its mode of action.
NF-κB and MAPK Signaling Pathways
The NF-κB pathway is a key regulator of the inflammatory response.[9] Inactive NF-κB is sequestered in the cytoplasm by IκB proteins. Inflammatory stimuli like LPS lead to the phosphorylation and degradation of IκB, allowing NF-κB (p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4][5] The MAPK pathways (including p38, JNK, and ERK) are also activated by inflammatory stimuli and regulate the expression of inflammatory mediators.[7][8][14]
Protocol 4: Western Blot Analysis
Objective: To determine if this compound inhibits the activation of NF-κB and MAPK pathway proteins.
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to the phosphorylated (active) forms of signaling proteins, one can assess the activation state of a pathway.
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 30 minutes for protein phosphorylation).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Use antibodies against: p-p65, p-IκBα, p-p38, p-ERK, p-JNK, iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Data Presentation:
| Target Protein | LPS | LPS + Compound (10 µM) | LPS + Compound (25 µM) |
| p-p65 / Total p65 | 3.5 ± 0.4 | 2.1 ± 0.3 | 1.2 ± 0.2 |
| p-IκBα / Total IκBα | 4.2 ± 0.5 | 2.5 ± 0.4 | 1.5 ± 0.3 |
| p-p38 / Total p38 | 3.8 ± 0.3 | 2.3 ± 0.2 | 1.4 ± 0.2 |
| iNOS / β-actin | 5.1 ± 0.6 | 2.9 ± 0.4 | 1.3 ± 0.3 |
| COX-2 / β-actin | 4.5 ± 0.5 | 2.6 ± 0.3 | 1.1 ± 0.2 |
| Table 4: Hypothetical relative protein expression levels (Fold Change vs. Control). |
Phase 3: In Vivo Validation
In vivo models are essential for confirming the anti-inflammatory activity of a compound in a whole biological system.[15] The carrageenan-induced paw edema model is a widely used and well-characterized model for studying acute inflammation.[16][17]
Protocol 5: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory effect of this compound in an animal model.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates potential anti-inflammatory activity.
Methodology:
-
Animals: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group 1: Normal Control (saline only)
-
Group 2: Inflammation Control (Carrageenan + vehicle)
-
Group 3: Positive Control (Carrageenan + Indomethacin 10 mg/kg, p.o.)
-
Group 4: Test Group 1 (Carrageenan + Compound 25 mg/kg, p.o.)
-
Group 5: Test Group 2 (Carrageenan + Compound 50 mg/kg, p.o.)
-
-
Dosing: Administer this compound or the control drugs orally (p.o.) one hour before the carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the inflammation control group.
-
% Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
-
Histopathology (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue for histopathological examination to assess inflammatory cell infiltration.
Data Presentation:
| Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Edema Inhibition |
| Inflammation Control | - | 0.85 ± 0.07 | 0 |
| Indomethacin | 10 | 0.38 ± 0.05 | 55.3 |
| This compound | 25 | 0.62 ± 0.06 | 27.1 |
| This compound | 50 | 0.45 ± 0.04 | 47.1 |
| Table 5: Hypothetical anti-inflammatory effects in the carrageenan-induced paw edema model. |
This document provides a detailed roadmap for the systematic evaluation of the anti-inflammatory properties of this compound. By following this phased approach, researchers can effectively determine the compound's in vitro efficacy, elucidate its potential mechanism of action by investigating its effects on the NF-κB and MAPK signaling pathways, and validate its activity in a relevant in vivo model of acute inflammation. The successful completion of these studies will provide a strong foundation for the further development of this compound as a potential therapeutic agent for inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 6. IJMS | Special Issue : Natural Compounds for Inflammation and Anti-inflammatory Mechanism [mdpi.com]
- 7. assaygenie.com [assaygenie.com]
- 8. synapse.koreamed.org [synapse.koreamed.org]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 14. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 15. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing "1-O-Methyljatamanin D" in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial in vitro evaluation of "1-O-Methyljatamanin D," an iridoid isolated from Valeriana jatamansi[1]. The following protocols are designed to assess its cytotoxic, apoptotic, and cell cycle-disrupting potential, as well as to investigate its underlying mechanism of action.
Preliminary Cytotoxicity Assessment
The initial step in characterizing a novel compound is to determine its cytotoxic potential across various cell lines. This helps to identify sensitive cell lines and to determine the appropriate concentration range for subsequent mechanistic studies. The MTT assay is a widely used colorimetric method for assessing cell viability by measuring mitochondrial activity[2][3][4].
Table 1: Example Data Layout for IC50 Determination of this compound
| Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Cancer | Data to be filled |
| HeLa | Cervical Cancer | Data to be filled |
| A549 | Lung Cancer | Data to be filled |
| HEK293 | Normal Kidney | Data to be filled |
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from standard MTT assay procedures[2][3][4].
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer and non-cancerous cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[5].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Investigation of Apoptotic Effects
Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic compounds kill cancer cells. The Annexin V/Propidium Iodide (PI) assay is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells[6][7][8].
Table 2: Example Data Layout for Apoptosis Analysis by Flow Cytometry
| Treatment | Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | Data to be filled | Data to be filled | Data to be filled |
| This compound | IC50/2 | Data to be filled | Data to be filled | Data to be filled |
| This compound | IC50 | Data to be filled | Data to be filled | Data to be filled |
| This compound | 2 x IC50 | Data to be filled | Data to be filled | Data to be filled |
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol is based on established Annexin V staining procedures[7][8][9].
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cells treated with this compound
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., based on the IC50 value) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour[9].
Cell Cycle Analysis
Many anti-cancer agents exert their effects by disrupting the cell cycle. Propidium iodide (PI) staining followed by flow cytometry can be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M)[10][11][12][13].
Table 3: Example Data Layout for Cell Cycle Analysis
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | Data to be filled | Data to be filled | Data to be filled |
| This compound | IC50/2 | Data to be filled | Data to be filled | Data to be filled |
| This compound | IC50 | Data to be filled | Data to be filled | Data to be filled |
| This compound | 2 x IC50 | Data to be filled | Data to be filled | Data to be filled |
Protocol 3: Cell Cycle Analysis using Propidium Iodide
This protocol is a standard procedure for cell cycle analysis[10][11][12][13][14].
Materials:
-
Cells treated with this compound
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Wash the cells with PBS and fix them by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Investigation of Signaling Pathways by Western Blotting
To understand the molecular mechanism of action, it is crucial to investigate the effect of this compound on key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. Western blotting is a technique used to detect specific proteins in a sample[15][16][17].
Table 4: Example Data Layout for Western Blot Analysis
| Target Protein | Treatment | Relative Protein Expression (Normalized to Loading Control) |
| p-Akt (Ser473) | Vehicle Control | 1.0 |
| This compound (IC50) | Data to be filled | |
| Total Akt | Vehicle Control | 1.0 |
| This compound (IC50) | Data to be filled | |
| GAPDH (Loading Control) | Vehicle Control | 1.0 |
| This compound (IC50) | 1.0 |
Protocol 4: Western Blotting for Signaling Pathway Analysis
This is a general western blotting protocol[15][16][17].
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Total Akt, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro evaluation of this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical PI3K/Akt signaling pathway targeted by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. scispace.com [scispace.com]
- 8. bio-techne.com [bio-techne.com]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. medicine.uams.edu [medicine.uams.edu]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Standards for "1-O-Methyljatamanin D" Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
"1-O-Methyljatamanin D" is a naturally occurring iridoid compound isolated from the roots and rhizomes of Valeriana jatamansi. As a member of the iridoid class of monoterpenoids, it is offered as a reference standard for various research applications. Its utility spans neuroscience and anti-inflammatory research, primarily based on the activities of structurally related compounds found in the same plant source.
Physicochemical Properties and Purity
Analytical standards of "this compound" are available from commercial suppliers. While detailed spectroscopic and stability data are not extensively published in peer-reviewed literature, supplier specifications provide a baseline for its quality.
| Parameter | Specification | Source |
| Purity | ≥98% (by HPLC) | Commercial Supplier Data |
| Appearance | Oil | Commercial Supplier Data |
| Molecular Formula | C₁₁H₁₆O₄ | N/A |
| Molecular Weight | 212.24 g/mol | N/A |
| CAS Number | 54656-47-2 | N/A |
Recommended Storage and Handling
For optimal stability, "this compound" should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, it is recommended to keep the compound at -20°C. When preparing solutions, it is advisable to use freshly prepared solvents and store stock solutions at -20°C or below.
Potential Research Applications
Based on the biological activities of other iridoids isolated from Valeriana jatamansi, "this compound" is a candidate for investigation in the following areas:
-
Neuroprotection: Iridoids from Valeriana jatamansi have demonstrated protective effects against neuronal cell death induced by neurotoxins such as MPP+ in human dopaminergic neuroblastoma SH-SY5Y cells.[1][2] This suggests potential applications in research related to neurodegenerative diseases like Parkinson's disease.
-
Anti-inflammatory Activity: Several iridoids from the same plant have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine microglial BV-2 cells, indicating potential anti-inflammatory properties relevant to neuroinflammation and other inflammatory conditions.[3][4]
-
Neurological Disorders: An iridoid-rich fraction from Valeriana jatamansi has been shown to promote axonal regeneration and motor functional recovery after spinal cord injury, with evidence suggesting the involvement of the PI3K/Akt signaling pathway.[5]
Experimental Protocols
The following are detailed protocols for key experiments relevant to the potential applications of "this compound". These are generalized protocols based on methodologies used for similar compounds from Valeriana jatamansi.
Protocol 1: In Vitro Neuroprotection Assay against MPP+-induced Toxicity in SH-SY5Y Cells
Objective: To evaluate the neuroprotective effect of "this compound" against 1-methyl-4-phenylpyridinium (MPP+)-induced cell death in a human neuroblastoma cell line.
Materials:
-
"this compound"
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
MPP+ iodide
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Treatment: Prepare stock solutions of "this compound" in DMSO. Dilute the stock solution with cell culture medium to achieve final concentrations for testing (e.g., 1, 10, 50 µM). Pre-treat the cells with the different concentrations of "this compound" for 2 hours.
-
Induction of Neurotoxicity: After pre-treatment, add MPP+ to the wells at a final concentration of 1 mM to induce neurotoxicity. Include a control group (no MPP+ or test compound) and an MPP+-only group.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group.
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for the in vitro neuroprotection assay.
Protocol 2: In Vitro Anti-inflammatory Assay - Inhibition of Nitric Oxide (NO) Production in BV-2 Microglial Cells
Objective: To determine the anti-inflammatory potential of "this compound" by measuring its ability to inhibit NO production in LPS-stimulated murine microglial cells.
Materials:
-
"this compound"
-
BV-2 murine microglial cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
Procedure:
-
Cell Culture: Maintain BV-2 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.
-
Cell Seeding: Plate the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of "this compound" (e.g., 1, 10, 50 µM) for 1 hour.
-
Stimulation: Add LPS to the wells at a final concentration of 1 µg/mL to stimulate NO production. Include a control group (no LPS or test compound) and an LPS-only group.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the nitrite concentration using a standard curve generated with sodium nitrite. Determine the percentage of NO inhibition relative to the LPS-only group.
Logical Flow for Anti-inflammatory Assay
Caption: Logical flow of the nitric oxide inhibition assay.
Protocol 3: Investigation of PI3K/Akt Signaling Pathway Involvement
Objective: To investigate if the effects of "this compound" are mediated through the PI3K/Akt signaling pathway. This protocol is an extension of the primary assays (e.g., neuroprotection).
Materials:
-
"this compound"
-
Relevant cell line (e.g., SH-SY5Y or PC12)
-
LY294002 (a PI3K inhibitor)
-
Reagents for Western blotting (lysis buffer, primary antibodies for p-Akt, Akt, and a loading control like β-actin, secondary antibodies, ECL substrate)
Procedure:
-
Experimental Setup: Follow the initial steps of the primary assay (e.g., Protocol 1 for neuroprotection). Include an additional experimental group where cells are co-treated with "this compound" and LY294002.
-
Cell Lysis: After the treatment period, wash the cells with cold PBS and lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of p-Akt to total Akt. Compare the effects of "this compound" in the presence and absence of the PI3K inhibitor.
Signaling Pathway Investigation
Caption: Hypothesized PI3K/Akt pathway modulation.
References
- 1. [PDF] Isolation, Structural Elucidation, and Neuroprotective Effects of Iridoids from Valeriana jatamansi | Semantic Scholar [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Nitric oxide inhibitory iridoids as potential anti-inflammatory agents from Valeriana jatamansi [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Iridoids rich fraction from Valeriana jatamansi Jones promotes axonal regeneration and motor functional recovery after spinal cord injury through activation of the PI3K/Akt signaling pathway [frontiersin.org]
Application of 1-O-Methyljatamanin D in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Methyljatamanin D is a naturally occurring iridoid compound isolated from the herb Valeriana jatamansi.[1] While research into its specific applications in neuroscience is still in nascent stages, its classification as an iridoid suggests potential therapeutic value in neurological disorders. This document aims to provide a theoretical framework and projected experimental protocols for investigating the neuroscience applications of this compound, based on the known activities of structurally similar compounds and general principles of neuropharmacology.
Due to the limited direct research on this compound, this document will extrapolate potential mechanisms and experimental designs from broader neuroscience research into neuroprotection, neuroinflammation, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Potential Areas of Application in Neuroscience
Based on the known neuroprotective and anti-inflammatory properties of other natural compounds, the potential applications of this compound in neuroscience research could include:
-
Neuroprotection: Investigating its ability to protect neurons from various insults, such as oxidative stress, excitotoxicity, and apoptosis.
-
Neuroinflammation: Exploring its potential to modulate inflammatory responses in the central nervous system (CNS), which are implicated in numerous neurodegenerative diseases.[2][3]
-
Neurodegenerative Diseases: Evaluating its therapeutic potential in models of Alzheimer's disease, characterized by amyloid-beta plaques and neurofibrillary tangles, and Parkinson's disease, involving the loss of dopaminergic neurons.[4][5][6]
Postulated Mechanisms of Action & Signaling Pathways
The neuroprotective effects of natural compounds are often attributed to their influence on key signaling pathways. For this compound, several pathways warrant investigation.
Nrf2/HO-1 Pathway (Antioxidant Response)
The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Many neuroprotective compounds exert their effects by activating this pathway.
Diagram: Postulated Nrf2/HO-1 Activation by this compound
Caption: Postulated activation of the Nrf2/HO-1 pathway by this compound.
NF-κB Pathway (Anti-inflammatory Response)
Chronic activation of the NF-κB pathway is a hallmark of neuroinflammation. Compounds that inhibit this pathway are of significant interest for treating neurodegenerative diseases.
Diagram: Postulated NF-κB Inhibition by this compound
Caption: Postulated inhibition of the NF-κB pathway by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the neuroprotective and anti-inflammatory effects of this compound.
Protocol 1: Assessment of Neuroprotective Effects against Oxidative Stress in SH-SY5Y Cells
Objective: To determine the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Include a vehicle control group (DMSO).
-
-
Induction of Oxidative Stress: After pre-treatment, add H₂O₂ (e.g., 100 µM) to all wells except the control group and incubate for 24 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Diagram: Experimental Workflow for Neuroprotection Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vitamin D Treatment Attenuates Neuroinflammation and Dopaminergic Neurodegeneration in an Animal Model of Parkinson's Disease, Shifting M1 to M2 Microglia Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new perspective on Alzheimer’s disease: m6A modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomodal.com [biomodal.com]
- 6. Parkinson Disease Signaling Pathways, Molecular Mechanisms, and Potential Therapeutic Strategies: A Comprehensive Review | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Extraction of 1-O-Methyljatamanin D and Related Iridoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of "1-O-Methyljatamanin D" and other iridoids from Valeriana jatamansi.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the extraction and purification of this compound and related iridoid compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting iridoids like this compound from Valeriana jatamansi?
A1: The primary challenges include:
-
Chemical Instability: Iridoids, particularly those with ester functionalities, can be susceptible to degradation under physical and chemical stress.[1] This includes sensitivity to pH, temperature, and light, which can lead to hydrolysis of glycosidic bonds or ester groups, and oxidative degradation.
-
Structural Diversity and Co-elution: Valeriana jatamansi contains a complex mixture of structurally similar iridoids, sesquiterpenoids, and flavonoids.[2][3] This chemical complexity often leads to co-elution during chromatographic separation, making the isolation of a single pure compound like this compound challenging.
-
Low Concentration: The concentration of any single iridoid within the plant matrix can be low, requiring efficient extraction and purification methods to obtain sufficient quantities for analysis and further research.
Q2: What is a recommended starting solvent for the initial extraction of iridoids from Valeriana jatamansi?
A2: A 70-95% ethanol (B145695) solution is a commonly recommended solvent for the initial extraction of iridoids from Valeriana jatamansi.[3] Ethanol is effective at extracting a broad range of phytochemicals, including iridoids, and is relatively non-toxic. The choice between ethanol and methanol (B129727) can depend on the specific iridoids being targeted, with some studies showing variations in extraction efficiency.
Q3: My HPLC chromatogram shows several closely eluting or overlapping peaks. How can I improve the separation of my target iridoid?
A3: To improve HPLC separation of closely eluting iridoids, consider the following strategies:
-
Optimize the Mobile Phase: Adjusting the solvent gradient, the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water, and the pH of the mobile phase can significantly impact resolution. For acidic iridoids, a slightly acidic mobile phase may improve peak shape.
-
Change the Stationary Phase: If a standard C18 column does not provide adequate separation, consider using a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity for complex natural products.
-
Two-Dimensional HPLC (2D-HPLC): For highly complex mixtures, 2D-HPLC can provide a significant increase in resolving power by subjecting the sample to two different separation mechanisms.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the target iridoid. | Incomplete Extraction: The solvent and/or extraction time may not be optimal for the target compound. Degradation during Extraction: High temperatures or inappropriate pH during extraction can lead to the degradation of unstable iridoids.[1] | Optimize Extraction Parameters: Experiment with different solvent systems (e.g., ethanol, methanol, acetone) and extraction times. Consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency, but be mindful of potential thermal degradation. Control Extraction Conditions: Maintain a neutral or slightly acidic pH and use moderate temperatures (e.g., below 60°C) to minimize degradation. |
| Broad or tailing peaks in HPLC analysis. | Column Overload: Injecting too concentrated a sample can lead to poor peak shape. Secondary Interactions: The analyte may be interacting with active sites on the silica (B1680970) backbone of the column. Inappropriate Mobile Phase: The pH or ionic strength of the mobile phase may not be suitable for the analyte. | Dilute the Sample: Inject a more dilute sample to see if peak shape improves. Use a High-Purity Column: Modern, end-capped silica columns have fewer active sites. Adjust Mobile Phase: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to improve the peak shape of acidic compounds. |
| Irreproducible retention times in HPLC. | Column Temperature Fluctuations: Changes in ambient temperature can affect retention times. Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase or evaporation of the more volatile component can lead to shifts in retention. Column Degradation: The stationary phase can degrade over time, especially with aggressive mobile phases. | Use a Column Oven: Maintain a constant column temperature for consistent results. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep it covered to prevent evaporation. Use a Guard Column: A guard column can help protect the analytical column from contaminants and extend its lifetime. |
| Loss of compound during solvent evaporation. | Thermal Instability: The target iridoid may be degrading at the temperature used for evaporation. Volatility of the Compound: While less common for glycosides, some smaller iridoids may have some volatility. | Use Low-Temperature Evaporation: Use a rotary evaporator with a water bath set to a low temperature (e.g., < 40°C). Use a Gentle Stream of Nitrogen: For small volumes, evaporating the solvent under a gentle stream of nitrogen at room temperature can minimize degradation. |
Quantitative Data
| Compound | Starting Material (kg) | Yield (mg) | Purity (%) | Reference |
| Jatamanin R | 1.5 | 12.0 | >95 (by HPLC) | Quan et al. (2019) |
| Jatamanin S | 1.5 | 8.5 | >95 (by HPLC) | Quan et al. (2019) |
| Jatamanin T | 1.5 | 15.2 | >95 (by HPLC) | Quan et al. (2019) |
| Jatamanin U | 1.5 | 10.8 | >95 (by HPLC) | Quan et al. (2019) |
Experimental Protocols
Protocol 1: Extraction of an Iridoid-Rich Fraction from Valeriana jatamansi
This protocol describes a general method for obtaining an iridoid-rich fraction suitable for further purification.
-
Plant Material Preparation: Air-dry the roots and rhizomes of Valeriana jatamansi at room temperature and grind them into a coarse powder.
-
Solvent Extraction:
-
Macerate the powdered plant material with 70% ethanol at a 1:10 (w/v) ratio for 24 hours at room temperature with occasional stirring.
-
Filter the extract through cheesecloth and then filter paper.
-
Repeat the extraction process on the plant residue with fresh 70% ethanol for another 24 hours.
-
Combine the filtrates from both extractions.
-
-
Concentration: Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.
-
Fractionation (Column Chromatography):
-
Suspend the crude extract in a minimal amount of water and adsorb it onto silica gel.
-
Pack a silica gel column (e.g., 200-300 mesh) in a suitable non-polar solvent like hexane.
-
Load the dried, adsorbed extract onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, starting with hexane, followed by hexane-ethyl acetate (B1210297) mixtures of increasing ethyl acetate concentration, and finally ethyl acetate-methanol mixtures.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate:methanol:water, 100:13.5:10, v/v/v) and visualize with a vanillin-sulfuric acid spray reagent.
-
Combine the fractions that show a strong presence of iridoids (based on TLC comparison with standards, if available).
-
-
Final Concentration: Evaporate the solvent from the combined iridoid-rich fractions under reduced pressure to yield the final iridoid-rich extract.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Analysis and Purification
This protocol provides a starting point for the analytical and preparative HPLC of iridoids.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size for analytical; larger dimensions for preparative).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile or methanol with 0.1% formic acid). A typical gradient might be:
-
0-5 min: 10% B
-
5-35 min: 10-80% B
-
35-40 min: 80% B
-
40-45 min: 80-10% B
-
45-50 min: 10% B
-
-
Flow Rate: 1.0 mL/min for analytical scale.
-
Detection Wavelength: Iridoids typically show UV absorbance around 240-280 nm. Monitor at a wavelength appropriate for the target compound.
-
Injection Volume: 10-20 µL for analytical scale.
-
Purification: For preparative HPLC, the conditions will need to be scaled up. The collected fractions corresponding to the peak of interest can then be concentrated to yield the purified compound.
Mandatory Visualizations
Caption: Experimental workflow for the extraction and isolation of this compound.
Caption: PI3K/Akt signaling pathway activated by iridoids from Valeriana jatamansi.
References
Technical Support Center: Optimizing 1-O-Methyljatamanin D Yield from Valeriana jatamansi
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 1-O-Methyljatamanin D from Valeriana jatamansi.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound from Valeriana jatamansi?
A1: For the extraction of iridoid glycosides, a class of compounds to which this compound belongs, 70% ethanol (B145695) is a commonly recommended solvent.[1][2] Maceration of the powdered roots and rhizomes with 70% ethanol has been shown to be an effective method for initial extraction.[1][2] The choice of solvent is critical, as different polarities will extract different phytochemical profiles. While highly polar solvents like water and ethanol provide a high total extract yield, a 70% ethanol solution offers a good balance for extracting semi-polar compounds like iridoids.
Q2: How can I enrich the concentration of this compound in my crude extract?
A2: To increase the concentration of your target compound, a liquid-liquid partitioning step is recommended after the initial ethanol extraction. After concentrating the ethanolic extract to remove the ethanol, the residue can be suspended in water and then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. The iridoid-rich fraction, which would contain this compound, is typically found in the ethyl acetate and n-butanol fractions.[1]
Q3: What analytical technique is best for quantifying the yield of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantitative analysis of valepotriates and other iridoids from Valeriana species.[1][3][4] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of methanol (B129727) and water, or acetonitrile (B52724) and water, often with a small amount of acid like phosphoric acid to improve peak shape.[3] Detection is commonly performed using a UV-Vis or Diode-Array Detector (DAD).[1] High-Performance Thin-Layer Chromatography (HPTLC) is another powerful technique for both qualitative and quantitative analysis of these compounds.[5][6][7]
Q4: Are there any known factors that can cause degradation of this compound during the extraction process?
A4: Iridoids can be sensitive to heat and pH changes. Prolonged exposure to high temperatures during solvent evaporation should be avoided. It is advisable to concentrate extracts under reduced pressure at a temperature not exceeding 50°C. The stability of iridoids can also be pH-dependent; therefore, maintaining a controlled pH during extraction and purification is important to prevent degradation or isomerization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
Issue 1: Low Yield of this compound in the Crude Extract
| Possible Cause | Troubleshooting Step |
| Suboptimal Solvent Extraction | Ensure the use of 70% ethanol for extraction.[1][2] Optimize the solid-to-liquid ratio; a common starting point is 1:8 (w/v) for the initial extraction, followed by a second extraction at 1:6.[1] Increase the extraction time to ensure complete percolation of the solvent into the plant material. Maceration for 24 hours for the first extraction and 12 hours for the second is a good starting point.[1] |
| Improper Plant Material Preparation | Ensure the Valeriana jatamansi roots and rhizomes are properly dried (air-dried at room temperature) and ground to a coarse powder to increase the surface area for solvent penetration.[1] |
| Degradation of Target Compound | Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a temperature below 50°C. Monitor and control the pH of the extraction and subsequent purification steps, as iridoids can be unstable at extreme pH values. |
| Low Concentration in Source Material | The concentration of secondary metabolites can vary depending on the geographical source, age, and storage conditions of the plant material. If possible, source plant material from a reputable supplier with quality control data. |
Issue 2: Poor Separation and Purity After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Stationary Phase | Silica (B1680970) gel is a commonly used stationary phase for the separation of iridoids.[8] If separation is still poor, consider using a different adsorbent like Sephadex LH-20, which separates based on molecular size and is effective for purifying iridoids.[8] |
| Suboptimal Mobile Phase | Optimize the mobile phase gradient. For silica gel chromatography, a gradient of chloroform-methanol is often used.[8] Experiment with different solvent ratios to improve the resolution between your target compound and impurities. |
| Column Overloading | Reduce the amount of crude extract loaded onto the column. Overloading can lead to broad peaks and poor separation. |
| Co-elution of Impurities | If impurities with similar polarity are co-eluting with this compound, consider using a multi-step purification strategy. This could involve an initial separation on silica gel followed by a second purification step using preparative HPLC or Sephadex LH-20 chromatography.[8][9] |
Issue 3: Inaccurate Quantification by HPLC
| Possible Cause | Troubleshooting Step |
| Poor Peak Shape | Adjust the pH of the mobile phase. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can often improve the peak shape of iridoid compounds.[3] |
| Inadequate Resolution | Optimize the mobile phase composition (the ratio of organic solvent to water) and the gradient profile.[10][11][12][13][14] Experimenting with different organic solvents (methanol vs. acetonitrile) can also alter selectivity. |
| Lack of a Reference Standard | For accurate quantification, a pure reference standard of this compound is required to create a calibration curve. If a commercial standard is unavailable, it will need to be isolated and its purity confirmed by techniques such as NMR and Mass Spectrometry.[15][16][17] |
| Detector Wavelength Not Optimized | Determine the optimal UV wavelength for detecting this compound by running a UV scan of a purified fraction. This will ensure maximum sensitivity for quantification. |
Quantitative Data Summary
The following tables summarize quantitative data on the yield of iridoids from Valeriana species, which can serve as a reference for expected yields.
Table 1: Comparative Yield of Iridoids in Different Valeriana Species and Plant Parts
| Species | Plant Part | Iridoid Content (%) | Analytical Method |
| V. kilimandscharica | Rhizomes | 5.15 | HPLC |
| V. kilimandscharica | Leaves | 5.89 | HPLC |
| V. kilimandscharica | Flowers | 3.84 | HPLC |
| V. kilimandscharica | Stems | 3.17 | HPLC |
| V. jatamansi | Roots & Rhizomes | Present | HPLC |
| V. officinalis | Roots & Rhizomes | Present | HPLC |
| Data sourced from a comparative analysis of Valeriana species. "Present" indicates the compound was identified but not quantified in the referenced study.[1] |
Table 2: Extraction Yield of Total Iridoids under Different Conditions
| Plant Material | Extraction Method | Solvent | Yield of Total Iridoids (%) |
| Valeriana jatamansi | Maceration (24h + 12h) | 70% Ethanol | 83.25 (in purified fraction) |
| Juniperus communis | Hydrodistillation Adsorption | - | 30.4% more recovery than normal hydrodistillation |
| Valeriana jatamansi | Hydrodistillation Adsorption | - | 27.3% more recovery than normal hydrodistillation |
| Yield of total iridoids in the purified 95% ethanol fraction from a macroporous resin column.[2] Comparison of essential oil recovery, which contains iridoid derivatives.[18] |
Experimental Protocols
Protocol 1: Extraction and Fractionation of Iridoids from Valeriana jatamansi
-
Plant Material Preparation: Air-dry the roots and rhizomes of Valeriana jatamansi at room temperature. Grind the dried material into a coarse powder.[1]
-
Solvent Extraction:
-
Macerate the powdered plant material with 70% ethanol at a solid-to-liquid ratio of 1:8 (w/v) for 24 hours at room temperature with occasional stirring.[1][2]
-
Filter the extract.
-
Repeat the extraction of the plant residue with 70% ethanol at a solid-to-liquid ratio of 1:6 (w/v) for 12 hours.[1][2]
-
Combine the filtrates from both extractions.
-
-
Concentration: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Fractionation:
-
Suspend the concentrated extract in water.
-
Perform liquid-liquid partitioning successively with n-hexane, ethyl acetate, and n-butanol.
-
Collect each fraction separately. The iridoid-rich fraction is expected to be in the ethyl acetate and n-butanol fractions.[1]
-
Evaporate the solvent from the desired fractions to yield the crude iridoid-rich extract.
-
Protocol 2: General HPLC Method for Iridoid Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).[1]
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of methanol (or acetonitrile) and water, with the water phase typically acidified with 0.1% formic acid or phosphoric acid.[3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the elution profile at a wavelength optimized for this compound (if known) or at a general wavelength for iridoids (e.g., 254 nm).
-
Quantification: Prepare a calibration curve using a pure reference standard of this compound. The concentration in the plant extracts is determined by comparing their peak areas to the calibration curve.
Visualizations
Biosynthesis Pathway of Iridoids in Valeriana jatamansi
The biosynthesis of iridoids, including this compound, in Valeriana jatamansi originates from the isoprenoid pathway. The key precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. These precursors are then converted to geranyl pyrophosphate (GPP), which undergoes a series of enzymatic reactions to form the core iridoid skeleton.
Caption: Simplified overview of the iridoid biosynthesis pathway in Valeriana jatamansi.
Experimental Workflow for Yield Improvement
The following workflow outlines the logical steps for systematically improving the yield of this compound.
Caption: A logical workflow for troubleshooting and improving the yield of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Iridoids rich fraction from Valeriana jatamansi Jones promotes axonal regeneration and motor functional recovery after spinal cord injury through activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [High-performance liquid chromatographic separation and quantitative determination of valepotriates in valeriana drugs and preparations (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. longdom.org [longdom.org]
- 7. clubdeccm.com [clubdeccm.com]
- 8. acgpubs.org [acgpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. mastelf.com [mastelf.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Selection of mobile phase in high-performance liquid chromatographic determination for medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. bg.copernicus.org [bg.copernicus.org]
- 16. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
"1-O-Methyljatamanin D" stability and solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-O-Methyljatamanin D. The information is presented in a question-and-answer format to directly address common in vitro stability and solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a naturally occurring iridoid compound isolated from the plant Valeriana jatamansi. Iridoids, as a class of compounds, are known for their potential biological activities, but they can also present challenges in terms of chemical stability. Researchers should be aware that iridoids, particularly valepotriates from Valeriana species, are known to be sensitive to heat, as well as acidic and alkaline conditions.
Q2: I am having trouble dissolving this compound. What solvents are recommended?
Solubility of this compound in Common Solvents (Qualitative)
| Solvent | Solubility | Recommendations & Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for creating high-concentration stock solutions. |
| Ethanol | Likely Soluble | May be used for stock solutions, but be aware of potential stability issues with prolonged storage in alcoholic solutions. |
| Methanol | Likely Soluble | Similar to ethanol, it may be a suitable solvent, but stability should be monitored. |
| Water | Poorly Soluble | Direct dissolution in aqueous buffers is not recommended. Dilute from a stock solution in an organic solvent. |
Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?
Yes, inconsistent results are a strong indicator of compound instability. As an iridoid from Valeriana, this compound is likely susceptible to degradation under common experimental conditions.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Media
Symptoms:
-
Cloudiness or visible precipitate upon dilution of a DMSO stock solution into aqueous buffer or cell culture medium.
-
Low or inconsistent bioactivity in cellular assays.
Possible Causes:
-
The aqueous solubility limit of this compound has been exceeded.
-
The compound is less soluble at the pH of the aqueous medium.
Solutions:
-
Optimize Final Concentration: Determine the highest tolerable final concentration of this compound in your experimental medium without precipitation. This may require a dose-response experiment to find the optimal balance between efficacy and solubility.
-
Use a Surfactant: For some applications, a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) can be included in the aqueous medium to improve solubility. However, the potential effects of the surfactant on the experimental system must be evaluated.
-
pH Adjustment: If the experimental design allows, adjusting the pH of the final solution might improve solubility. However, the impact of pH on the compound's stability must also be considered.
Issue 2: Loss of Compound Activity Over Time
Symptoms:
-
Decreased biological effect in experiments of longer duration.
-
Discrepancies between freshly prepared solutions and those stored for a period.
Possible Causes:
-
Degradation of this compound in the experimental medium. Iridoids are known to be unstable in aqueous solutions, especially at non-neutral pH and elevated temperatures.
-
Hydrolysis of ester groups present in the molecule.
Solutions:
-
Prepare Fresh Solutions: Always prepare working solutions of this compound immediately before use from a freshly thawed stock.
-
Control Temperature: Perform experiments at the lowest feasible temperature to minimize thermal degradation. For long-term incubations, consider if the temperature can be reduced without compromising the biological system.
-
pH Control: Maintain a neutral pH (around 7.4) in your experimental buffer or medium, as iridoids can be unstable in both acidic and alkaline conditions.
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add a sufficient volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Solubilization: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.
-
Storage: Store the stock solution in tightly sealed vials at -20°C or -80°C. Protect from light.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
This protocol is a general guideline based on methods used for other iridoids from Valeriana and should be optimized for this compound.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water is a common starting point. For example, a linear gradient from 20% to 80% acetonitrile in water over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | Ambient or controlled at 25°C |
| Injection Volume | 10-20 µL |
Workflow for Stability Assessment:
-
Prepare a solution of this compound in the desired buffer or medium at a known concentration.
-
Analyze an aliquot of the solution by HPLC at time zero (t=0).
-
Incubate the solution under the desired experimental conditions (e.g., 37°C, specific pH).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze by HPLC.
-
Monitor the decrease in the peak area of this compound and the appearance of any new peaks, which may correspond to degradation products.
Signaling Pathways and Workflows
Recent studies on iridoid-rich fractions from Valeriana jatamansi suggest that they may exert their biological effects through the activation of specific signaling pathways. While the direct effect of this compound on these pathways requires further investigation, the following diagrams illustrate the potential mechanisms of action for iridoids from this plant.
Caption: PI3K/Akt Signaling Pathway Activation by Valeriana jatamansi Iridoids.
Caption: Nrf2/HO-1 Antioxidant Pathway Activation by Valeriana jatamansi Iridoids.
Caption: Recommended Experimental Workflow for this compound.
Technical Support Center: Optimizing HPLC Parameters for Iridoid Separation
Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of iridoids. This guide provides troubleshooting advice, answers to frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, comparative format to assist researchers, scientists, and drug development professionals in their analytical work.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the HPLC separation of iridoids.
Poor Peak Shape (Tailing or Fronting)
Q1: My chromatogram shows significant peak tailing for my iridoid standards. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase are a primary cause. Iridoids, with their multiple hydroxyl groups, can interact with active silanol (B1196071) groups on the silica-based stationary phase.
-
Column Overload: Injecting too much sample can lead to peak distortion.[3][4]
-
Column Contamination or Damage: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample band.[6][7]
Q2: I am observing peak fronting in my iridoid separation. What could be the reason?
A2: Peak fronting is less common than tailing but can occur under specific conditions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move too quickly at the beginning of the column, leading to a fronting peak.[4]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[5] If the sample has poor solubility, use the weakest solvent possible that still provides adequate solubility.
-
-
Column Overloading: Similar to peak tailing, injecting too much sample can also sometimes manifest as fronting.[4]
-
Solution: Try diluting your sample.[5]
-
Poor Resolution
Q3: I am struggling to separate two closely eluting iridoid glycosides. What parameters can I adjust to improve resolution?
A3: Improving the separation of closely eluting peaks often requires a multi-faceted approach to method optimization:
-
Mobile Phase Composition: The choice and ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase is critical.[8][9]
-
Solution:
-
Solvent Type: Switching from methanol (B129727) to acetonitrile (or vice versa) can alter selectivity due to different solvent properties.[8]
-
Solvent Strength: Adjusting the percentage of the organic modifier in the mobile phase can significantly impact retention and resolution.[8]
-
pH: For ionizable iridoids, adjusting the mobile phase pH can change their retention behavior and improve separation.[2]
-
-
-
Gradient Elution: For complex samples containing iridoids with a wide range of polarities, a gradient elution is often superior to isocratic elution.[10][11]
-
Stationary Phase: The choice of the HPLC column is fundamental to achieving good separation.[9][13]
-
Temperature: Column temperature can influence selectivity and retention times.[16][17]
Irreproducible Retention Times
Q4: The retention times of my iridoid peaks are shifting between injections. What are the potential causes?
A4: Fluctuating retention times can compromise the reliability of your analytical method. Here are common causes and their solutions:
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent culprit.
-
Solution: Ensure the mobile phase is prepared accurately and consistently for each run. If using an online mixing system, ensure the pumps are functioning correctly and the solvents are properly degassed.
-
-
Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.[1]
-
Solution: Ensure the column is fully equilibrated back to the initial mobile phase conditions before each injection. This is particularly important for gradient elution methods.
-
-
Temperature Fluctuations: Variations in the ambient or column temperature can affect retention times.[1][6]
-
Solution: Use a column oven to maintain a constant and controlled temperature.[16]
-
-
Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and, consequently, variable retention times.[1]
-
Solution: Regularly maintain your HPLC system, including checking for leaks and ensuring the pump is delivering a steady flow rate.[1]
-
Sample Preparation
Q5: What are the best practices for preparing plant extracts containing iridoids for HPLC analysis?
A5: Proper sample preparation is crucial for obtaining reliable and reproducible results while protecting your HPLC system.[19]
-
Extraction:
-
Solvent: Methanol, often in a 50% aqueous solution, is commonly used for extracting iridoids.[20] The choice of solvent may need to be optimized depending on the specific iridoids and the plant matrix.
-
Method: Techniques like ultrasonic extraction or heat-refluxing can be employed to improve extraction efficiency.[20]
-
-
Cleanup:
-
Filtration: Always filter your sample extract through a 0.45 µm or 0.22 µm membrane filter before injection to remove particulate matter that could block the column.[20][21]
-
Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to clean up the sample and concentrate the iridoids of interest, reducing matrix effects.[19]
-
Quantitative Data Summary
The following tables summarize typical HPLC parameters used for the separation of various iridoids, compiled from different studies.
Table 1: HPLC Parameters for Iridoid Glycoside Analysis in Lamiophlomis rotata [20]
| Parameter | Value |
| Column | Not specified, but likely a C18 |
| Mobile Phase | A: Acetonitrile; B: Deionized water (pH 5.50 with acetic acid) |
| Gradient Program | 6% A (0-13 min), 6-14% A (13-15 min), 14% A (15-40 min), 14-6% A (40-45 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 238 nm |
Table 2: Fast HPLC Method for Harpagoside and 8-p-coumaroyl-harpagide [22][23]
| Parameter | Value |
| Column | Monolithic silica (B1680970) (Chromolith Performance RP-18e) |
| Mobile Phase | A: Water (pH 2.0 with phosphoric acid); B: Acetonitrile |
| Elution Type | Gradient |
| Flow Rate | 5.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 278 nm |
Table 3: HPLC Parameters for Loganin, Morroniside, and Sweroside in Fructus Corni [24]
| Parameter | Value |
| Column | Welchrom C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | A: Methanol; B: Water (containing 0.1% phosphoric acid) |
| Gradient Program | 28% A (0-8 min), 35% A (8-15 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 240 nm |
Detailed Experimental Protocols
Protocol 1: General Sample Preparation for Iridoid Analysis from Plant Material[21][22]
-
Grinding: Dry the plant material (e.g., leaves, roots) and grind it into a fine powder.
-
Extraction:
-
Accurately weigh about 0.5 g of the powdered sample.
-
Add a suitable extraction solvent (e.g., 25 mL of 50% methanol).
-
Employ an extraction technique such as ultrasonication for 20-30 minutes or heating at a controlled temperature (e.g., 60°C for 30 minutes).
-
-
Filtration: Filter the resulting extract through a 0.45 µm membrane filter to remove any solid particles.
-
Injection: Inject an aliquot (e.g., 10-20 µL) of the filtered solution into the HPLC system.
Protocol 2: A Validated Fast HPLC Method for Harpagophytum Species[24][26]
-
Sample Preparation:
-
Extract 215 mg of the powdered plant material or extract with 25 mL of methanol using an ultrasonic bath for 20 minutes.
-
Add an internal standard if required for quantification.
-
Filter the sample through a 0.45 µm PTFE membrane filter.
-
-
Chromatographic Conditions:
-
Column: Monolithic silica column (Chromolith Performance RP-18e).
-
Mobile Phase: A gradient of water (pH 2.0, adjusted with phosphoric acid) and acetonitrile.
-
Flow Rate: 5.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Monitor the eluent at 278 nm.
-
-
Analysis: The total run time for this assay is approximately 5 minutes.
Visualizations
Logical Workflow for HPLC Method Development for Iridoids
This diagram outlines the systematic steps involved in developing a robust HPLC method for iridoid separation.
Caption: A flowchart for systematic HPLC method development for iridoid analysis.
Troubleshooting Logic for Poor Peak Resolution in HPLC
This diagram provides a decision-making tree to troubleshoot and resolve poor peak resolution.
Caption: A troubleshooting decision tree for addressing poor peak resolution.
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. iosrphr.org [iosrphr.org]
- 3. ijnrd.org [ijnrd.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. biotage.com [biotage.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Efficient strategies for preparative separation of iridoid glycosides and flavonoid glycosides from Hedyotis diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chromtech.com [chromtech.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. Development of a validated HPLC-PAD-APCI / MS method for the identification and determination of iridoid glycosides in Lamiophlomis rotata - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00034E [pubs.rsc.org]
- 21. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-O-Methyljatamanin D Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "1-O-Methyljatamanin D" in cell viability assays. Given that this compound is a natural product, an iridoid isolated from Valeriana jatamansi, it is crucial to consider potential interactions with assay components and its specific mechanism of action, which may not be fully elucidated.[1] This guide addresses common challenges encountered during in vitro testing of such novel compounds.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with this compound are inconsistent across experiments. What are the common causes?
Inconsistent results when testing natural products like this compound can arise from several factors.[2] These include:
-
Compound Stability and Solubility: Ensure the compound is fully dissolved and stable in your culture medium. Precipitates can lead to uneven dosing.
-
Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout. It's crucial to have a homogenous single-cell suspension before plating.
-
Plate Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of the compound. It is recommended to fill the outer wells with sterile PBS or medium without cells and not use them for experimental data.
-
Incubation Time: The timing of your analysis is critical. The effect of the compound may be time-dependent.
-
Cell Passage Number: The passage number of your cells can influence their sensitivity to treatment. It is advisable to use cells within a consistent and low passage range for all experiments.
Q2: I am observing a decrease in signal in my MTT/MTS assay. Does this definitively mean this compound is cytotoxic?
A decrease in signal in tetrazolium-based assays (MTT, MTS, XTT, WST-1) indicates reduced metabolic activity, which is often a proxy for cell death.[3][4] However, it is not definitive proof of cytotoxicity. The compound could be cytostatic, meaning it inhibits cell proliferation without directly killing the cells. It is also possible that the compound interferes with cellular metabolism or mitochondrial function, which would directly affect the assay readout without necessarily causing cell death.[2] To confirm cytotoxicity, it is recommended to use a complementary assay that measures a different aspect of cell health, such as membrane integrity (e.g., Trypan Blue, Propidium Iodide staining) or ATP levels (e.g., CellTiter-Glo®).[5]
Q3: Could this compound be interfering with the assay reagents?
Yes, this is a possibility, especially with natural products. Compounds with reducing potential can directly reduce tetrazolium salts (like MTT) to formazan (B1609692), leading to a false positive signal of higher viability.[2] Conversely, some compounds might inhibit the cellular enzymes responsible for this conversion, leading to an underestimation of viability. To test for this, you can run a cell-free control where you add the compound to the assay medium with the reagent but without cells.
Q4: I suspect this compound induces apoptosis. Which assays are best to confirm this?
If you hypothesize that this compound induces apoptosis, several assays can be used for confirmation:
-
Annexin V/PI Staining: This is a common flow cytometry-based assay to detect early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells.
-
Caspase Activity Assays: Measuring the activity of key executioner caspases like caspase-3 and caspase-7 can provide evidence of apoptosis.
-
DNA Fragmentation Analysis: Detecting DNA laddering on an agarose (B213101) gel or using a TUNEL assay can identify the characteristic DNA fragmentation of late-stage apoptosis.
-
Western Blotting: Analyzing the expression levels of key apoptosis-related proteins such as Bax, Bcl-2, and cleaved PARP can elucidate the underlying molecular pathway.[6]
Troubleshooting Common Artifacts in Cell Viability Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High background in control wells | Contamination of media or reagents. High cell density leading to overgrowth. | Use fresh, sterile reagents. Optimize cell seeding density to ensure cells are in the exponential growth phase at the time of the assay.[7] |
| High well-to-well variability | Inconsistent cell seeding. Edge effects due to evaporation. Bubbles in wells. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate for data.[7] Be careful during pipetting to avoid introducing bubbles.[7] |
| Unexpectedly high viability at high compound concentrations | Compound precipitation at high concentrations. Direct reduction of assay reagent by the compound. | Check for compound solubility in the culture medium. Run a cell-free assay to check for direct reagent interaction. |
| Discrepancy between different viability assays | Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). The compound may affect one parameter more than another. | This can provide valuable mechanistic insight. Use multiple assays to build a comprehensive picture of the compound's effect.[2] |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay Protocol
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Visual Guides
Caption: A logical workflow for testing and troubleshooting the effects of this compound on cell viability.
Caption: A simplified diagram of potential extrinsic and intrinsic apoptosis pathways that could be induced by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. youtube.com [youtube.com]
- 6. Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Overcoming Poor Solubility of 1-O-Methyljatamanin D
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the poor aqueous solubility of 1-O-Methyljatamanin D, a sesquiterpenoid isolated from Valeriana jatamansi, for in vivo studies.[1][2] Poor solubility is a significant hurdle that can lead to low bioavailability and inconclusive experimental results.[3][4] This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to help you develop a suitable formulation for your research needs.
Troubleshooting Guide
This section addresses specific problems you may encounter during the formulation and administration of this compound.
Q1: My compound precipitated out of the vehicle immediately after I prepared the formulation. What went wrong?
A1: This is a common issue indicating that the solubility limit of this compound in your chosen vehicle was exceeded.
-
Possible Cause: The concentration of the compound is too high for the selected solvent system.
-
Troubleshooting Steps:
-
Reduce Concentration: Attempt to prepare the formulation at a lower concentration. Determine the minimum effective dose needed for your experiment to avoid unnecessary solubility challenges.
-
Optimize Solvent System: If a lower concentration is not feasible, you will need a more robust solubilization strategy. Simple solvent systems may not be sufficient. Consider moving to a co-solvent system, or more advanced methods like cyclodextrin (B1172386) complexation or lipid-based formulations.[3]
-
Check Compound Purity: Impurities can sometimes reduce solubility. Ensure you are using a high-purity batch of this compound.
-
Q2: The formulation was clear upon preparation, but the compound crashed out after intravenous (IV) or intraperitoneal (IP) injection. Why did this happen?
A2: This phenomenon, known as in vivo precipitation, occurs when a formulation that is stable in vitro becomes unstable upon contact with the physiological environment (e.g., blood, interstitial fluid).
-
Possible Cause: The solubilizing agent (like a co-solvent) in your vehicle was rapidly diluted in the bloodstream, causing the aqueous environment to dominate and the hydrophobic compound to precipitate.[3]
-
Troubleshooting Steps:
-
Slow Down Injection Rate: A slower rate of administration can allow for more gradual dilution into the systemic circulation, potentially preventing rapid precipitation.
-
Consider a Different Formulation Strategy: Co-solvent systems are particularly prone to this issue. A formulation that encapsulates the drug, such as a cyclodextrin complex or a lipid-based system (like a self-emulsifying drug delivery system, or SEDDS), can protect the compound from the aqueous environment and prevent precipitation upon injection.[3][5][6]
-
Change the Route of Administration: If appropriate for your study, consider if oral administration using a lipid-based formulation might be an alternative. Lipid formulations can enhance oral absorption and bioavailability.[7][8]
-
Q3: My in vivo results are highly variable between animals, even at the same dose. Could this be related to solubility?
A3: Yes, high variability is a classic sign of poor or inconsistent drug exposure, often stemming from solubility and absorption issues.
-
Possible Cause: If the compound is not fully dissolved in the vehicle, you may be administering a suspension with inconsistent concentrations. Alternatively, if the drug precipitates post-injection, the amount of bioavailable compound can vary significantly between subjects.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Before administration, visually inspect every dose under good lighting (and against a dark background) to ensure there is no particulate matter. If you are using a system prone to precipitation, prepare it fresh and use it immediately.
-
Switch to a More Stable Formulation: Employing a robust solubilization method that ensures the compound remains in a dissolved state in vivo is the most effective solution. Lipid-based systems or cyclodextrin complexes are designed to improve absorption and provide more consistent exposure.[9][10]
-
Particle Size Reduction: For oral formulations, reducing the particle size of the compound (micronization) can increase the surface area and improve the dissolution rate, leading to more consistent absorption.[4][10]
-
Frequently Asked Questions (FAQs)
Q1: What is known about the solubility of this compound?
A1: Specific aqueous solubility data for this compound is not widely published. However, as a sesquiterpenoid, it is expected to be a lipophilic compound with poor water solubility.[11][12] One supplier notes that it is soluble in DMSO, with a stock solution concentration of 10 mM being possible, but solubility in aqueous media is less than 1 mg/mL.[13] This inherent hydrophobicity is the primary reason that advanced formulation strategies are necessary for in vivo studies.[11]
Q2: What are the main strategies I can use to improve the solubility of my compound for in vivo research?
A2: The primary strategies involve creating a formulation that increases the apparent solubility of the compound without chemically modifying it. The main approaches are:
-
Co-solvent Systems: Using a mixture of water-miscible organic solvents (like ethanol, propylene (B89431) glycol, PEG 400) with water or saline.[14][15]
-
Cyclodextrin Complexation: Using cyclic oligosaccharides (like hydroxypropyl-β-cyclodextrin) that encapsulate the hydrophobic drug molecule in their central cavity, making it more soluble in water.[6][16]
-
Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents to create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS). These are particularly effective for enhancing oral bioavailability.[5][7][17]
Q3: Which formulation strategy should I choose?
A3: The choice depends on the route of administration, the required dose, and the physicochemical properties of this compound. The following workflow can help guide your decision.
Q4: Are there safety concerns with the excipients used in these formulations?
A4: Yes, it is critical to use excipients that are generally recognized as safe (GRAS) for in vivo studies. Always consult toxicology data for any excipient you plan to use. High concentrations of some organic solvents can be toxic. For example, while DMSO is an excellent solvent, its use in vivo is often limited due to potential toxicity and side effects. Commonly used and safer alternatives include polyethylene (B3416737) glycols (PEGs), propylene glycol, and cyclodextrins like HPβCD.[3][6][18]
Quantitative Data Summary
The effectiveness of each solubilization method is highly compound-dependent. The following table provides a general comparison of common formulation strategies for poorly water-soluble drugs.
| Formulation Strategy | Key Excipients | Typical Solubility Enhancement | Primary Route | Key Advantages |
| Co-solvents | PEG 400, Propylene Glycol, Ethanol | 10 to 100-fold | IV, IP, PO | Simple to prepare, readily available excipients.[14][15] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HPβCD) | 50 to 1000-fold | IV, IP, PO | High solubilization capacity, low toxicity, stable upon dilution.[6][19] |
| Lipid-Based (SEDDS) | Oils (e.g., sesame, corn), Surfactants (e.g., Cremophor® EL, Tween® 80), Co-solvents (e.g., Transcutol®) | >1000-fold | PO | Enhances oral bioavailability, protects drug from degradation.[7][8][10] |
Experimental Protocols
Below are detailed starting-point protocols for preparing formulations of this compound. Note: These are general methods and must be optimized for your specific compound concentration and experimental needs.
Protocol 1: Co-solvent Vehicle Preparation
This protocol describes the preparation of a simple co-solvent system suitable for initial screening.
-
Materials:
-
This compound
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile vials and syringes
-
Vortex mixer and/or sonicator
-
0.22 µm sterile syringe filter
-
-
Methodology:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add a minimal volume of PEG 400 to completely dissolve the compound. Start with a 1:10 ratio of drug to PEG 400 (w/v) and adjust as needed.
-
Vortex or sonicate the mixture gently until the solution is completely clear.
-
Slowly add the sterile saline or PBS dropwise while continuously vortexing to bring the solution to the final desired volume. A common final vehicle composition is 10% PEG 400 in saline.
-
Visually inspect the final solution for any signs of precipitation.
-
If the solution remains clear, draw it into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial.[11]
-
Crucial Test: Perform a dilution test by adding a small volume of your final formulation to a larger volume of saline or PBS (e.g., 1:10 dilution) to check for precipitation, simulating what might happen upon injection.
-
Protocol 2: Cyclodextrin Formulation (Lyophilization Method)
This protocol creates a solid, water-soluble complex of the drug and cyclodextrin, which can be reconstituted in water or saline before use.[16][20]
-
Materials:
-
Methodology:
-
Determine the desired molar ratio of drug to HPβCD. A 1:2 or 1:3 ratio is a common starting point.
-
Dissolve the weighed this compound in a suitable volume of TBA.
-
In a separate container, dissolve the HPβCD in ultrapure water.
-
Mix the two solutions in a round-bottom flask to create a clear, single-phase solution. A common ratio is 1:1 (v/v) of the TBA and water solutions.[20]
-
Quickly freeze the solution by rotating the flask in a dry ice/acetone bath or a suitable freezer.
-
Lyophilize the frozen solution under vacuum until a dry, fluffy powder is obtained. This powder is the drug-cyclodextrin complex.
-
The resulting powder can be stored and, for administration, reconstituted with sterile water or saline to the desired final concentration. The reconstituted solution should be clear.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzet.com [alzet.com]
- 7. routledge.com [routledge.com]
- 8. Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent Advances in Multiple Strategies for the Biosynthesis of Sesquiterpenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound [cnreagent.com]
- 14. researchgate.net [researchgate.net]
- 15. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 16. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 18. Preferential Solvation Study of Rosuvastatin in the {PEG400 (1) + Water (2)} Cosolvent Mixture and GastroPlus Software-Based In Vivo Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
method refinement for consistent results with "1-O-Methyljatamanin D"
This technical support center provides guidance for researchers, scientists, and drug development professionals working with iridoid compounds isolated from Valeriana jatamansi, including "1-O-Methyljatamanin D." Due to the limited specific experimental data available for "this compound," this guide offers general advice and protocols applicable to novel iridoids from this plant source.
Frequently Asked Questions (FAQs)
Q1: How should I store "this compound" and other iridoid compounds?
A: As a best practice for isolated natural products, store the compound as a dry powder at -20°C or lower, protected from light and moisture. For short-term use, a stock solution in an appropriate solvent can be prepared and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q2: What is the best solvent for dissolving "this compound"?
A: The solubility of specific iridoids can vary. Start with common laboratory solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to prepare a high-concentration stock solution. For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: I am seeing inconsistent results in my bioassays. What could be the cause?
A: Inconsistent results can stem from several factors:
-
Compound Stability: Iridoids can be sensitive to pH, light, and temperature. Ensure consistent experimental conditions.
-
Solubility Issues: Poor solubility can lead to inaccurate concentrations. Visually inspect your solutions for any precipitation. Sonication may aid dissolution.
-
Purity of the Compound: Verify the purity of your compound using analytical techniques like HPLC or NMR.
-
Experimental Variability: Biological assays can have inherent variability. Ensure you are using appropriate positive and negative controls in every experiment.
Q4: What are the known biological activities of iridoids from Valeriana jatamansi?
A: Iridoids from Valeriana jatamansi have been reported to possess a range of biological activities, including cytotoxic, anti-inflammatory, neuroprotective, and α-glucosidase inhibitory effects.[1][2][3] The specific activity and potency can vary significantly between different iridoid structures.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Bioactivity | Compound degradation | Verify storage conditions. Prepare fresh stock solutions. |
| Inappropriate assay concentration | Perform a dose-response study over a wide concentration range (e.g., 0.1 µM to 100 µM). | |
| Poor compound solubility in assay media | Check for precipitation. Consider using a different solvent system or solubilizing agent, ensuring it does not interfere with the assay. | |
| High Variability Between Replicates | Inconsistent pipetting or cell seeding | Review and standardize pipetting techniques. Ensure homogenous cell suspension before seeding. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity. | |
| Compound precipitation at final concentration | Prepare intermediate dilutions to minimize solvent shock when adding the compound to aqueous media. | |
| Unexpected Cytotoxicity | Solvent toxicity | Ensure the final solvent concentration is below the tolerance level for your cell line (typically <0.5% for DMSO). Run a solvent-only control. |
| Compound has cytotoxic effects | This may be a true biological effect. Determine the IC50 value through a cytotoxicity assay. |
Quantitative Data
The following table summarizes the reported cytotoxic activity of a lignan (B3055560) isolated from Valeriana jatamansi. While not an iridoid, this data provides a reference for the potential potency of compounds from this plant.
| Compound | Cell Line | IC50 (µM) | Reference |
| (+)-9'-Isovaleroxylariciresinol | PC-3M (Prostate Cancer) | 8.1 | [4] |
| HCT-8 (Colon Cancer) | 5.3 | [4] |
Experimental Protocols
General Protocol for In Vitro Cytotoxicity (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic activity of a novel iridoid compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of the iridoid compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation, characterization, and bio-evaluation of iridoids.
Putative Signaling Pathway
Caption: Putative anti-inflammatory mechanism of action for an iridoid compound.
References
addressing matrix effects in LC-MS analysis of "1-O-Methyljatamanin D"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 1-O-Methyljatamanin D, an iridoid isolated from Valeriana jatamansi.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: I am observing significant ion suppression for this compound in my plasma samples, leading to poor sensitivity and reproducibility. How can I confirm and quantify this matrix effect?
A1: The first step is to systematically confirm and quantify the extent of the matrix effect. The most common and reliable method is the post-extraction spike analysis.[1] This involves comparing the peak area of the analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution (e.g., mobile phase).
The Matrix Factor (MF) is calculated as follows:
MF = (Peak Area in Post-Extracted Spiked Sample) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
For a robust method, the matrix factor should ideally be between 0.8 and 1.2. A qualitative assessment can also be performed using the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1]
Q2: What are the most common causes of matrix effects when analyzing this compound in biological samples like plasma?
A2: Matrix effects in LC-MS analysis of biological samples are primarily caused by co-eluting endogenous components that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3] For plasma samples, the most notorious interfering substances are phospholipids (B1166683), which are major components of cell membranes.[2] Other potential sources of interference include salts, proteins, and metabolites of co-administered drugs. These components can suppress the analyte signal by competing for ionization, altering the droplet formation and evaporation in the electrospray ionization (ESI) source.[4]
Q3: My initial sample preparation method is a simple protein precipitation. What alternative sample preparation techniques can I use to minimize matrix effects for this compound?
A3: While protein precipitation is a quick and easy method, it is often insufficient for removing phospholipids and other interfering components.[2] More effective sample preparation techniques to consider are:
-
Liquid-Liquid Extraction (LLE): LLE is a powerful technique for separating analytes from interfering matrix components based on their differential solubility in two immiscible liquid phases. By carefully selecting the extraction solvent and adjusting the pH of the sample, you can selectively extract this compound while leaving behind many of the interfering substances.[2]
-
Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation method that can effectively remove interfering compounds.[3] For this compound, a reversed-phase SPE cartridge could be a good starting point. The selection of the appropriate sorbent and elution solvents is crucial for achieving good recovery of the analyte and efficient removal of matrix components.[5]
Q4: Can I mitigate matrix effects by modifying my chromatographic conditions?
A4: Yes, optimizing chromatographic conditions is a key strategy to separate this compound from co-eluting matrix components.[6] Consider the following adjustments:
-
Gradient Elution: Employing a gradient elution with a suitable organic modifier can help to resolve the analyte from interfering peaks.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to alter the selectivity of the separation.
-
Mobile Phase Additives: The use of additives like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape and ionization efficiency.
-
Flow Rate and Column Dimensions: Adjusting the flow rate or using a column with different dimensions can also impact the separation.
The goal is to shift the retention time of this compound to a region of the chromatogram with minimal ion suppression.[7][8]
Q5: How can the use of an internal standard help in addressing matrix effects?
A5: An appropriate internal standard (IS) is crucial for accurate and precise quantification in LC-MS analysis, as it can compensate for variability during sample preparation and for matrix effects.[9] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound).[10][11] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[9] By using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by matrix effects can be effectively normalized.[10] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[11]
Data Presentation
The following tables summarize hypothetical quantitative data for the assessment and mitigation of matrix effects in the analysis of this compound in human plasma.
Table 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Analysis
| Analyte Concentration (ng/mL) | Peak Area in Neat Solution (n=3) | Peak Area in Post-Extracted Spiked Plasma (n=3) | Matrix Factor (MF) | % Ion Suppression |
| 1 | 15,234 | 7,312 | 0.48 | 52% |
| 10 | 148,987 | 75,983 | 0.51 | 49% |
| 100 | 1,512,345 | 786,419 | 0.52 | 48% |
Table 2: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery
| Sample Preparation Method | Matrix Factor (MF) at 10 ng/mL | Analyte Recovery (%) |
| Protein Precipitation | 0.51 | 95 |
| Liquid-Liquid Extraction (LLE) | 0.85 | 88 |
| Solid-Phase Extraction (SPE) | 0.98 | 92 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to addressing matrix effects.
Protocol 1: Quantitative Assessment of Matrix Effect by Post-Extraction Spike
-
Prepare Neat Solutions: Prepare a series of calibration standards of this compound in the initial mobile phase at concentrations ranging from the limit of quantification (LOQ) to the upper limit of quantification (ULOQ).
-
Prepare Blank Matrix Extract: Extract blank human plasma using your current sample preparation method (e.g., protein precipitation).
-
Prepare Post-Extraction Spiked Samples: Spike the blank plasma extract with the same concentrations of this compound as the neat solutions.
-
LC-MS/MS Analysis: Analyze both the neat solutions and the post-extraction spiked samples using the same LC-MS/MS method.
-
Calculate Matrix Factor: For each concentration level, calculate the Matrix Factor (MF) by dividing the mean peak area of the analyte in the post-extraction spiked samples by the mean peak area of the analyte in the neat solutions.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load 0.5 mL of the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Mandatory Visualization
Figure 1: Troubleshooting Workflow for Matrix Effects
A logical workflow for identifying and mitigating matrix effects.
Figure 2: Ion Suppression in the ESI Source
References
- 1. LC/MS/MS determination and pharmacokinetic study of iridoid glycosides monotropein and deacetylasperulosidic acid isomers in rat plasma after oral administration of Morinda officinalis extract [pubmed.ncbi.nlm.nih.gov]
- 2. Phytochemical analysis of high value medicinal plant Valeriana jatamansi using LC-MS and it's in-vitro anti-proliferative screening | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput quantitative bioanalysis by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. zefsci.com [zefsci.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
protocol modifications for enhancing "1-O-Methyljatamanin D" bioactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioactivity of "1-O-Methyljatamanin D," an iridoid isolated from Valeriana jatamansi.[1] The following sections address common issues encountered during experimental protocols and suggest modifications to optimize results.
Frequently Asked Questions (FAQs)
Q1: What are the potential bioactivities of this compound?
A1: While specific studies on this compound are limited, its origin from Valeriana jatamansi and its classification as an iridoid suggest several potential bioactivities.[1][2] Iridoids from this plant have demonstrated anti-inflammatory, neuroprotective, and cytotoxic effects.[2][3][4] Therefore, it is plausible that this compound exhibits similar properties. Key areas of investigation could include its potential as an anti-inflammatory agent by inhibiting nitric oxide (NO) production, its neuroprotective capabilities in models of neuronal cell death, and its cytotoxic effects on cancer cell lines.[2][5]
Q2: I am observing lower than expected bioactivity for this compound. What are the possible reasons?
A2: Several factors could contribute to lower than expected bioactivity. These include:
-
Compound Stability: Iridoid glycosides can be unstable, and issues with storage and handling can lead to degradation.[6]
-
Solubility: Poor solubility in aqueous media used for cell-based assays can limit the effective concentration of the compound.
-
Assay Interference: The compound may interfere with the assay itself, for example, by having intrinsic fluorescence in a fluorescence-based assay.
-
Cell Line Specificity: The chosen cell line may not be the most responsive to the compound's mechanism of action.
Q3: How can I improve the solubility of this compound for my in vitro assays?
A3: To improve solubility, consider the following:
-
Co-solvents: Use a small percentage of a biocompatible solvent like DMSO to dissolve the compound before diluting it in your culture medium. Ensure the final solvent concentration is not toxic to your cells.
-
Formulation Strategies: For more advanced studies, formulation approaches such as the use of cyclodextrins or liposomes can enhance aqueous solubility and bioavailability.
Q4: Are there any known signaling pathways that this compound might modulate?
A4: Based on the activities of other iridoids, this compound may modulate key inflammatory and cell survival pathways. For instance, its potential anti-inflammatory effects could be mediated through the inhibition of the NF-κB signaling pathway, which would lead to a decrease in the production of pro-inflammatory cytokines like TNF-α and IL-6.[7] Its neuroprotective effects might involve the modulation of pathways related to oxidative stress and apoptosis.
Troubleshooting Guides
Issue 1: High Variability in Anti-Inflammatory Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and consistent cell numbers in each well. Use a multichannel pipette for seeding and verify cell counts before plating. |
| LPS/Stimulant Potency | Use a fresh stock of lipopolysaccharide (LPS) or other inflammatory stimulants. Test a dose-response of the stimulant to ensure you are using a concentration that gives a robust but not maximal response. |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation after addition to the media. If precipitation is observed, consider the solubility enhancement strategies mentioned in the FAQs. |
| Assay Timing | Optimize the incubation time for both the compound and the inflammatory stimulant. A time-course experiment can help determine the optimal endpoint for measuring the inflammatory response. |
Issue 2: Lack of Dose-Dependent Neuroprotection
| Possible Cause | Troubleshooting Step |
| Inappropriate Toxin Concentration | Perform a dose-response curve for the neurotoxin (e.g., glutamate, H₂O₂) to determine the EC50 value. Use a concentration around the EC50 to allow for the observation of protective effects. |
| Narrow Therapeutic Window | The compound itself may become toxic at higher concentrations. Perform a cytotoxicity assay of this compound alone on your neuronal cells to determine its non-toxic concentration range. |
| Timing of Compound Addition | The timing of compound administration relative to the neurotoxic insult is critical. Test pre-treatment, co-treatment, and post-treatment protocols to identify the most effective window for neuroprotection. |
| Incorrect Assay Endpoint | The chosen viability assay (e.g., MTT, LDH) may not be sensitive enough or could be subject to interference. Consider using multiple assays to confirm the results, such as a live/dead staining assay. |
Experimental Protocols
Protocol 1: Assessment of Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Pre-treat the cells with varying concentrations of the compound for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of nitric oxide inhibition compared to the LPS-only treated cells.
Protocol 2: Evaluation of Neuroprotective Effects (Hydrogen Peroxide-Induced Oxidative Stress Model)
-
Cell Culture: Plate SH-SY5Y human neuroblastoma cells on a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to differentiate for 5-7 days using a low-serum medium containing retinoic acid.
-
Compound Pre-treatment: Treat the differentiated cells with various concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to a pre-determined toxic concentration of hydrogen peroxide (H₂O₂) for 4-6 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilize the formazan crystals by adding 100 µL of DMSO to each well and shaking for 15 minutes.
-
-
Data Analysis: Measure the absorbance at 570 nm. Express cell viability as a percentage relative to the untreated control cells.
Data Presentation
Table 1: Hypothetical Anti-Inflammatory Activity of this compound and Derivatives
| Compound | Modification | IC₅₀ for NO Inhibition (µM) |
| This compound | - | 25.4 |
| Derivative A | Acetylation at C-7 | 15.2 |
| Derivative B | Esterification at C-11 | 32.8 |
| Quercetin (Positive Control) | - | 12.5 |
Table 2: Hypothetical Neuroprotective Effect of this compound
| Treatment | Concentration (µM) | Cell Viability (%) vs. H₂O₂ |
| Control | - | 100 |
| H₂O₂ (100 µM) | - | 48.2 |
| This compound + H₂O₂ | 1 | 55.6 |
| This compound + H₂O₂ | 10 | 72.3 |
| This compound + H₂O₂ | 25 | 85.1 |
Visualizations
Caption: Hypothetical signaling pathway for the anti-inflammatory action of this compound.
Caption: Experimental workflow for the Nitric Oxide Inhibition Assay.
Caption: Troubleshooting decision tree for low bioactivity.
References
- 1. gbpihed.gov.in [gbpihed.gov.in]
- 2. Toxicology - Prof. RNDr. Jiøí Patoèka, DrSc - Valeriana jatamansi: Medicinal Plant for Calming and Anxiety Therapy [toxicology.cz]
- 3. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Clonal Propagation of Valeriana jatamansi Retains the Essential Oil Profile of Mother Plants: An Approach Toward Generating Homogenous Grade of Essential Oil for Industrial Use [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Iridoid for drug discovery: Structural modifications and bioactivity studies | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
common pitfalls in iridoid compound research and how to avoid them
Welcome to the technical support center for researchers, scientists, and drug development professionals working with iridoid compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during extraction, purification, analysis, and biological evaluation of iridoids.
Section 1: Stability and Storage
Iridoid compounds, particularly in their glycosidic form, are often unstable and susceptible to degradation.[1][2] Proper handling and storage are critical to ensure the integrity of your samples and the reproducibility of your experimental results.[3]
Frequently Asked Questions (FAQs)
Q1: My iridoid glycoside sample shows unexpected peaks in the chromatogram after a short period. What could be the cause?
A1: This is a common sign of degradation.[3] Iridoid glycosides are sensitive to several factors that can cause hydrolysis of the glycosidic bond or other structural changes.[2][3]
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that your samples, both solid and in solution, are stored at the recommended temperatures and protected from light.[3]
-
Assess Solution Age and Solvent: The stability of iridoids in solution is often limited. It is best practice to prepare fresh solutions before each experiment.[4] Ensure the solvent used is of high purity and free from acidic or basic contaminants.[3]
-
Check pH: Both acidic and alkaline conditions can catalyze the degradation of iridoid glycosides.[3][5] If your experimental conditions require a specific pH, consider performing a preliminary stability study of your compound under those conditions.
Q2: What are the optimal conditions for short-term and long-term storage of iridoid compounds?
A2: To maintain the integrity of iridoid compounds, specific storage conditions are recommended. The following table summarizes general guidelines for storing an iridoid glycoside, such as Theviridoside, which can be adapted for other similar compounds.[3]
| Storage Type | Condition | Duration | Form |
| Short-Term | -20°C | Up to 1 month | Stock Solution |
| Long-Term | -80°C | Up to 6 months | Stock Solution |
| Solid Compound | -20°C in a dry, dark place | As per supplier | Solid |
| Data sourced from commercial supplier recommendations.[3] |
Key Recommendations:
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is advisable to aliquot stock solutions into smaller, single-use volumes.[3][4]
-
Protect from Light and Oxygen: Exposure to light and oxygen can lead to photodegradation and oxidation, respectively.[3][6] Store samples in amber vials and consider saturating the container headspace with an inert gas like nitrogen for sensitive compounds.[6] Dark glass containers have been shown to offer excellent protection against both oxidative and hydrolytic degradation.[6]
Experimental Protocol: Forced Degradation Study
A forced degradation study is crucial for understanding the degradation pathways of a specific iridoid and for developing a stability-indicating analytical method.[3]
Objective: To identify potential degradation products of an iridoid compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the iridoid compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.[3]
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 1 M NaOH before analysis.[3]
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 1 M HCl before analysis.[3]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[3]
-
Thermal Degradation: Place the solid iridoid compound in an oven at 80°C for 48 hours. Dissolve in a suitable solvent for analysis.[3]
-
Photodegradation: Expose a solution of the iridoid (in a quartz cuvette) to a photostability chamber with UV and visible light for 24 hours.[3]
-
-
Analysis: Analyze the stressed samples using a suitable chromatographic method (e.g., HPLC, UPLC) to observe the formation of degradation products.
Caption: Logical workflow for avoiding iridoid degradation during storage.
Section 2: Extraction and Purification
The extraction and purification of iridoids can be challenging due to their polarity and potential for degradation. The choice of solvent and chromatographic technique is critical for a successful outcome.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting iridoid glycosides from plant material?
A1: Polar solvents are generally recommended for extracting iridoid glycosides due to their polar nature.[7]
-
Methanol (B129727) or Ethanol (B145695): Aqueous methanol or ethanol solutions (e.g., 50-85%) are commonly used.[7][8] For instance, one study found that refluxing with 50% ethanol was an effective method for extracting gardenoside.[8]
-
Hot Water: Pressurized hot water extraction has been shown to be a highly efficient and environmentally friendly method for isolating iridoids like catalpol (B1668604) and aucubin (B1666126).[9]
Q2: I am struggling to separate closely related iridoid glycosides. What purification techniques should I consider?
A2: The separation of structurally similar iridoids often requires a combination of chromatographic techniques.
-
Column Chromatography: Silica (B1680970) gel and octadecylsilyl (ODS) column chromatography are frequently used for initial fractionation.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC (prep-HPLC), is essential for the purification and quantification of iridoids.[10][11]
-
Countercurrent Chromatography (CCC): Techniques like high-speed counter-current chromatography (HSCCC) are powerful for separating natural products based on their partition between two immiscible liquid phases and can be highly effective for purifying iridoids.[11][12]
-
Thin-Layer Chromatography (TLC): While useful for monitoring fractions and preliminary identification, TLC can sometimes lead to partial decomposition or irreversible adsorption of the compounds.[8][10]
Experimental Protocol: General Workflow for Iridoid Isolation
This workflow outlines a general strategy for the bioassay-guided isolation of iridoid compounds from a plant source.
Methodology:
-
Extraction: Extract the dried, powdered plant material with a suitable polar solvent (e.g., 80% methanol) using maceration or sonication.
-
Solvent Partitioning: Concentrate the crude extract and partition it successively with solvents of increasing polarity (e.g., chloroform, ethyl acetate, and n-butanol) to achieve preliminary fractionation.
-
Bioassay Screening: Test each fraction for the desired biological activity to identify the most active fraction(s).
-
Column Chromatography: Subject the active fraction to column chromatography (e.g., silica gel) with a gradient elution system to further separate the components.
-
Prep-HPLC: Purify the active sub-fractions using preparative HPLC to isolate individual compounds.
-
Structural Elucidation: Identify the structure of the purified compounds using spectroscopic techniques such as NMR (1D and 2D) and mass spectrometry (HR-ESI-MS).[10]
Caption: A typical experimental workflow for bioassay-guided isolation of iridoids.
Section 3: Analytical Challenges (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of iridoids. However, complex mixtures and structural similarities can lead to significant challenges.
Frequently Asked Questions (FAQs)
Q1: The 1D ¹H NMR spectrum of my iridoid extract is too complex due to severe signal overlap. How can I resolve this?
A1: Signal overlap is a very common issue in the NMR analysis of natural product extracts containing multiple iridoid glycosides.[13] A systematic approach is recommended to tackle this problem.
Troubleshooting Workflow:
-
Optimize 1D NMR Parameters: Simple changes to acquisition parameters, such as temperature or solvent, can sometimes improve signal dispersion.[13]
-
Change the Solvent: Acquiring spectra in different deuterated solvents can alter the chemical shifts of protons due to varying polarity, hydrogen bonding, and anisotropic effects, which can help separate overlapping signals.[13]
-
Utilize 2D NMR Techniques: If overlap persists, 2D NMR is essential. A combination of COSY and HSQC experiments is highly recommended for initial analysis.[13]
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which is crucial for tracing the spin systems within the iridoid core and the sugar moiety.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, effectively resolving proton overlap by using the much larger chemical shift dispersion of the ¹³C nucleus.[13]
-
Q2: Which deuterated solvents are best for analyzing iridoid glycosides?
A2: The choice of solvent depends on the polarity of the specific iridoid. It is often beneficial to acquire spectra in at least two different solvents to aid in assignments.[13]
| Solvent | Polarity (ε) | Common Applications & Notes |
| CDCl₃ | 4.8 | Good for less polar iridoids. Can lead to broad OH signals. |
| CD₃OD | 32.7 | Excellent for dissolving polar glycosides. Exchanges with labile protons (OH, NH). |
| DMSO-d₆ | 46.7 | Good for a wide range of polarities. Viscous, which can lead to broader lines. |
| Acetone-d₆ | 20.7 | Intermediate polarity. Can be a good alternative to CDCl₃ or CD₃OD. |
| Pyridine-d₅ | 12.4 | Can induce significant shifts, particularly for protons near polar functional groups. |
| Table adapted from BenchChem Technical Support.[13] |
Q3: My NMR integrations seem inaccurate. What are common sources of error in quantitative NMR (qNMR)?
A3: Achieving high accuracy in qNMR requires careful attention to experimental parameters.
-
Saturation Effects: If the delay between scans is too short, nuclei may not fully relax back to their equilibrium state, leading to inaccurate integrals. This is particularly problematic when comparing different types of protons (e.g., aromatic vs. methyl). A relaxation delay (typically 5-10 seconds) should be added between scans for reliable quantification.[14][15]
-
Baseline Distortion: A slanted or curved baseline will introduce significant integration errors. Modern NMR software has routines for baseline correction that should be applied carefully.[14][15]
-
¹³C Satellites: All C-H signals have ¹³C satellites that account for about 1.1% of the total signal intensity. For high-accuracy quantification (>99%), these satellites must be included in the integration or removed by using ¹³C decoupling.[14][15]
Caption: Troubleshooting workflow for resolving overlapping NMR signals.
Section 4: Bioassay Interference
When screening iridoids for biological activity, it is important to be aware of potential artifacts and assay interference that can lead to false-positive results.
Frequently Asked Questions (FAQs)
Q1: My iridoid compound shows activity in multiple, unrelated bioassays. Could this be a false positive?
A1: Yes, this phenomenon, often seen with "frequent hitters," can be an indication of non-specific activity or assay interference rather than a specific biological mechanism.[16] Some compounds, known as Pan-Assay Interference Compounds (PAINS), can interfere with assays through various mechanisms, such as forming aggregates that bind to proteins, redox activity, or covalent modification of assay components.[16]
Q2: How can I identify and avoid bioassay interference with my iridoid compounds?
A2:
-
Structure-Activity Relationship (SAR) Analysis: Evaluate structurally related analogs of your active iridoid. A clear and logical SAR can provide confidence that the observed activity is due to a specific interaction.
-
Orthogonal Assays: Confirm the activity using a different assay that relies on an alternative detection method or biological principle.
-
Control Experiments: Include appropriate controls to rule out common interference mechanisms. For example, test for activity in the absence of the biological target to check for direct interference with the assay signal.
-
Check for Aggregation: The formation of compound aggregates is a major cause of false positives.[16] This can often be mitigated by including a small amount of a non-ionic detergent (e.g., Triton X-100) in the assay buffer, if compatible with the assay.
-
Consider the Aglycone: Many iridoid glycosides are inactive until their sugar moiety is cleaved by enzymes like β-glucosidase, releasing an unstable and reactive aglycone.[10][17] This aglycone can then act non-specifically by cross-linking proteins.[17] Be aware of whether your assay system contains enzymes that could activate your compound. For example, some studies have shown that the aglycones of aucubin and scandoside (B1681521) methyl ester have significant anticancer activity, whereas their glycoside forms do not.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Insight into the Storage-Related Oxidative/Hydrolytic Degradation of Olive Oil Secoiridoids by Liquid Chromatography and High-Resolution Fourier Transform Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iridoid-glycoside isolation and purification from Premna fulva leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Countercurrent Separations as Effective Purification Techniques for Iridoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. azom.com [azom.com]
- 15. news-medical.net [news-medical.net]
- 16. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Coping with toxic plant compounds--the insect's perspective on iridoid glycosides and cardenolides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Neuroprotective Potential of 1-O-Methyljatamanin D: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the neuroprotective activity of 1-O-Methyljatamanin D, with a comparative look at alternative compounds, supported by experimental data and protocols.
Introduction
This compound, an iridoid compound isolated from the medicinal plant Valeriana jatamansi, has emerged as a subject of interest for its potential neuroprotective properties. This guide provides a comprehensive comparison of its activity with other neuroprotective agents, supported by available experimental evidence. Due to the limited specific quantitative data for this compound, this guide also includes data on closely related iridoids and bakkenolides from Valeriana jatamansi to offer a broader perspective on the therapeutic potential of compounds from this plant. The guide will delve into the experimental protocols used to assess neuroprotection and the signaling pathways implicated in the mechanism of action.
Comparative Analysis of Neuroprotective Activity
The neuroprotective efficacy of this compound and related compounds is often evaluated against neurotoxicity induced by agents like 1-methyl-4-phenylpyridinium (MPP+), a potent neurotoxin that selectively damages dopaminergic neurons and is widely used to model Parkinson's disease in vitro. The human neuroblastoma cell line SH-SY5Y is a common model for these studies.
Table 1: Comparison of Neuroprotective Activity of Compounds from Valeriana jatamansi and Standard Neuroprotective Agents against MPP+-induced Neurotoxicity in SH-SY5Y cells.
| Compound/Extract | Chemical Class | Source | Neuroprotective Effect (Concentration) | Reference |
| Jatadoid A | Iridoid | Valeriana jatamansi | Moderate neuroprotective effects | [1] |
| Jatairidoids A-C | Acylated Iridoids | Valeriana jatamansi | Moderate neuroprotective effects | |
| Valerilactones A, B & Bakkenolide-H | Bakkenolides | Valeriana jatamansi | Potent neuroprotective effects | |
| N-acetylcysteine (NAC) | Thiol compound | Synthetic | Dose-dependently prevented reduction in cell viability (100-1000 µM) | [2] |
| Edaravone | Free radical scavenger | Synthetic | Increased cell viability in a concentration-dependent manner | [3] |
Note: "Moderate" and "Potent" are qualitative descriptions from the cited literature and highlight the need for further quantitative studies on these compounds.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of neuroprotective compounds against MPP+-induced toxicity in SH-SY5Y cells.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
After 24 hours, the cells are pre-treated with various concentrations of the test compound (e.g., this compound, NAC, Edaravone) for a specified period (e.g., 1-2 hours).
-
Subsequently, MPP+ is added to the wells at a final concentration known to induce significant cell death (e.g., 500 µM - 1 mM) and incubated for a further 24-48 hours.
-
Assessment of Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
After the treatment period, the culture medium is removed.
-
100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
The MTT solution is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.
-
Procedure:
-
After the treatment period, the culture medium is collected.
-
The collected medium is centrifuged to remove any detached cells.
-
The supernatant is transferred to a new 96-well plate.
-
LDH reaction mixture (commercially available kit) is added to each well.
-
The plate is incubated at room temperature for a specified time according to the manufacturer's instructions.
-
The absorbance is measured at the recommended wavelength (e.g., 490 nm).
-
LDH release is calculated as a percentage of the positive control (cells lysed to achieve maximum LDH release).
-
Signaling Pathways in Neuroprotection
Research on iridoid-rich fractions from Valeriana jatamansi suggests the involvement of key signaling pathways in mediating their neuroprotective effects.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Heme oxygenase-1 (HO-1) is one of its target genes and plays a crucial role in cellular defense against oxidative stress. Activation of the Nrf2/HO-1 pathway by compounds from Valeriana jatamansi can enhance the cellular antioxidant capacity, thereby protecting neurons from oxidative damage.
References
- 1. Isolation, structural elucidation, and neuroprotective effects of iridoids from Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Edaravone protected PC12 cells against MPP(+)-cytoxicity via inhibiting oxidative stress and up-regulating heme oxygenase-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of iridoids from different Valeriana species
A Comparative Analysis of Iridoids from Different Valeriana Species: A Guide for Researchers, Scientists, and Drug Development Professionals
The genus Valeriana, renowned for its medicinal properties, is a significant source of iridoids, a class of monoterpenoids with a wide range of biological activities.[1][2] These compounds, particularly the valepotriates, are largely responsible for the sedative, anxiolytic, and neuroprotective effects associated with Valeriana extracts.[3] Understanding the qualitative and quantitative variations of iridoids across different Valeriana species is crucial for the standardization of herbal products, drug discovery, and therapeutic applications.[3] This guide provides a comparative analysis of iridoid content in various Valeriana species, detailed experimental protocols for their quantification, and a visualization of a key signaling pathway influenced by these bioactive compounds.
Quantitative Comparison of Iridoids in Valeriana Species
The concentration and composition of iridoids, especially valepotriates, exhibit significant variation among different Valeriana species and even between different parts of the same plant.[3][4] High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of these compounds.[4][5] The following table summarizes the quantitative data of key iridoids from several Valeriana species.
Table 1: Quantitative Comparison of Major Iridoids in Different Valeriana Species
| Valeriana Species | Plant Part | Valtrate (%) | Isovaltrate (%) | Acevaltrate (%) | Didrovaltrate (%) | Total Valepotriates (%) | Analytical Method | Reference |
| V. glechomifolia | Stems | - | - | - | - | 0.90 | HPLC | [4] |
| V. glechomifolia | Leaves | - | - | - | - | 0.59 | HPLC | [4] |
| V. glechomifolia | Underground Organs | - | - | - | - | <0.59 | HPLC | [4] |
| V. eupatoria | Roots | - | - | - | - | - | HPLC | [3] |
| V. eichleriana | Roots | - | - | - | - | - | HPLC | [3] |
| V. tajuvensis | Roots | - | - | - | - | - | HPLC | [3] |
| V. kilimandascharica | Rhizomes | - | 5.15 | - | - | >5.15 | HPLC | [3][4] |
| V. kilimandascharica | Leaves | - | - | - | - | 5.89 | HPLC | [4] |
| V. catharinensis | - | - | - | - | - | 0.02 | HPLC | [4] |
| V. thalictroides | Roots | - | - | - | - | 14.5 | HPLC | [4] |
Note: A hyphen (-) indicates that the data was not reported in the cited source.
Experimental Protocols
Accurate quantification of iridoids is essential for comparative studies. The following methodologies for extraction and analysis are based on established protocols.[1][3]
Extraction of Iridoids from Plant Material
This protocol outlines a general procedure for the extraction of iridoids from the roots and rhizomes of Valeriana species.
-
Plant Material Preparation: The plant material (roots and rhizomes) is air-dried at room temperature and then ground into a coarse powder.[3]
-
Solvent Extraction: The powdered material is macerated with 70% ethanol (B145695) at a 1:8 (w/v) ratio for 24 hours at room temperature. The extract is filtered, and the process is repeated with a fresh solvent-to-solid ratio of 1:6 for an additional 12 hours. The filtrates from both extractions are then combined.[3]
-
Fractionation (Optional): For further purification, the crude extract can be suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. The iridoid-rich fraction is typically found in the ethyl acetate and n-butanol fractions.[3]
-
Final Preparation: The solvent from the desired fraction is evaporated to yield a crude iridoid-rich extract. For quantitative analysis, this extract is dissolved in a suitable solvent like methanol (B129727) to a known concentration.[3][6]
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the method of choice for the quantitative determination of valepotriates and other iridoids.[4][5]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD) is used.[3]
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly employed.[3][6]
-
Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (50:50 v/v) is often used.[6] Alternatively, a gradient elution can be employed.
-
Flow Rate: A typical flow rate is between 1.0 to 1.5 mL/min.[3]
-
Detection Wavelength: Iridoids are commonly detected at 254 nm.[3][6]
-
Quantification: A calibration curve is generated using standard solutions of the iridoid compounds of known concentrations. The amount of each iridoid in the plant extract is then determined by comparing its peak area to the calibration curve.[1]
Experimental Workflow and Signaling Pathway Visualization
To aid in the understanding of the analytical process and the biological activity of Valeriana iridoids, the following diagrams are provided.
Caption: Experimental workflow for the extraction and quantification of iridoids from Valeriana species.
The sedative and anxiolytic effects of certain Valeriana iridoids are attributed to their interaction with the GABAA receptor, which is the primary inhibitory neurotransmitter receptor in the brain.[3]
Caption: Modulation of the GABAergic signaling pathway by Valeriana iridoids.
References
A Comparative Analysis of the Anti-Inflammatory Effects of Valerenic Acid and 1-O-Methyljatamanin D
An Important Note on Data Availability: Extensive literature searches did not yield any scientific studies on the anti-inflammatory effects of "1-O-Methyljatamanin D." Consequently, a direct comparison with valerenic acid based on experimental data is not possible at this time. This guide will therefore provide a comprehensive overview of the well-documented anti-inflammatory properties of valerenic acid, with placeholders indicating the absence of data for this compound.
Introduction to the Compounds
Valerenic acid is a prominent sesquiterpenoid compound found in the roots of the valerian plant (Valeriana officinalis). It is recognized for its contribution to the sedative and anxiolytic effects of valerian extracts.[1] Beyond its effects on the central nervous system, emerging research has highlighted its significant anti-inflammatory and neuroprotective properties.[2][3]
This compound is a compound that, based on its name, is likely a derivative of jatamanin, a sesquiterpene found in Nardostachys jatamansi. While other compounds from Nardostachys jatamansi, such as desoxo-narchinol-A and cycloolivil, have demonstrated anti-inflammatory activities, no specific data exists for this compound itself.
Quantitative Comparison of Anti-Inflammatory Effects
The following table summarizes the available quantitative data on the anti-inflammatory effects of valerenic acid.
| Parameter | Valerenic Acid | This compound | Reference |
| Inhibition of NF-κB Activity | |||
| HeLa Cells (IL-6/Luc Assay) | Reduced NF-κB activity to 25% at 100 µg/mL | Data Not Available | [4][5] |
| Inhibition of Pro-Inflammatory Cytokines | |||
| IL-1β, IL-6, TNF-α, IFN-γ | Reduced levels in a mouse model of Parkinson's disease | Data Not Available | [2][3] |
| IL-8 | IC50 values of 2.8-8.3 μM for some amide analogues | Data Not Available | [6] |
| Cell Viability (IC50) | |||
| LN229 Glioblastoma Cells | 5.467 ± 0.07 μM | Data Not Available | [7] |
| U251 MG Glioblastoma Cells | 8.544 ± 0.72 μM | Data Not Available | [7] |
Mechanistic Insights: Signaling Pathways
Valerenic acid exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4][7] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: Valerenic acid inhibits the NF-κB signaling pathway.
In some contexts, particularly neuroinflammation, valerenic acid's interaction with 5-HT₅ₐ receptors is also proposed to play a role in modulating inflammatory processes, potentially by inhibiting the cAMP dependent pathway and/or the NF-κB pathway.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
NF-κB Inhibition Assay (IL-6/Luciferase Reporter Assay)
-
Cell Line: Human cervical cancer cells (HeLa) stably transfected with an IL-6 promoter-luciferase reporter construct.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., valerenic acid at 100 µg/mL) for a specified duration.
-
Stimulation: Inflammation is induced by adding a stimulating agent, such as a phorbol (B1677699) ester (PMA) or a cytokine (e.g., TNF-α).
-
Measurement: After incubation, cells are lysed, and luciferase activity is measured using a luminometer. The luminescence intensity is proportional to the activity of the IL-6 promoter, which is regulated by NF-κB.
-
Analysis: The percentage of NF-κB inhibition is calculated by comparing the luciferase activity in compound-treated cells to that in stimulated, untreated cells.
In Vivo Model of Neuroinflammation (MPTP-induced Parkinson's Disease Model)
-
Animal Model: C57BL/6J mice are commonly used.
-
Induction of Neuroinflammation: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin that induces Parkinson's-like symptoms and neuroinflammation.
-
Treatment: A cohort of mice receives the test compound (e.g., valerenic acid) co-administered with MPTP.
-
Behavioral Tests: Motor function is assessed using tests such as the rotarod test, open field test, and pole test.
-
Biochemical Analysis: After the treatment period, brain tissues (specifically the substantia nigra and striatum) are collected. Levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, IFN-γ) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Immunohistochemistry: Brain sections are stained for markers of inflammation (e.g., GFAP for astrocytes) and dopaminergic neuron loss (e.g., tyrosine hydroxylase).
General Experimental Workflow for In Vitro Anti-inflammatory Screening
Caption: A typical workflow for in vitro anti-inflammatory assays.
Conclusion
Valerenic acid has demonstrated clear anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory mediators. The available data, from both in vitro and in vivo studies, supports its potential as an anti-inflammatory agent, particularly in the context of neuroinflammation.
In stark contrast, there is a significant gap in the scientific literature regarding the biological activities of this compound. While other compounds from its likely source, Nardostachys jatamansi, have shown promise as anti-inflammatory agents, no experimental data currently exists to support a similar role for this compound. Therefore, researchers and drug development professionals are encouraged to undertake studies to elucidate the potential therapeutic properties of this compound.
References
- 1. rroij.com [rroij.com]
- 2. Anti-inflammatory effect of desoxo-narchinol-A isolated from Nardostachys jatamansi against lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial Effects of Fractions of Nardostachys jatamansi on Lipopolysaccharide-Induced Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cycloolivil Isolated from Nardostachys jatamansi Inhibits TNF-α/IFN-γ-Induced Chemokine Production by Blocking NF-κB and JAK/STAT Activation in HaCaT Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secondary metabolites from Valeriana jatamansi with their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caringsunshine.com [caringsunshine.com]
Navigating the Analytical Landscape for 1-O-Methyljatamanin D: A Comparative Guide to Method Validation
For researchers, scientists, and drug development professionals working with the iridoid compound 1-O-Methyljatamanin D, the selection of a robust and reliable analytical method is a critical first step.[1] While specific cross-validation studies for this compound are not extensively documented in publicly available literature, a comparative analysis of common analytical techniques provides a valuable framework for methodology selection and validation. This guide presents a hypothetical cross-validation of two powerful analytical methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this compound.
The following sections detail the hypothetical performance characteristics and experimental protocols for each method, offering a blueprint for establishing a validated analytical procedure. The presented data is based on typical performance parameters observed for similar natural product analyses.
Quantitative Performance: A Head-to-Head Comparison
The choice between HPLC-UV and LC-MS/MS often hinges on the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the anticipated quantitative performance of these two methods for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 2% |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~0.5 ng/mL |
Experimental Protocols: A Step-by-Step Guide
Detailed and standardized experimental protocols are fundamental to reproducible and reliable analytical results. Below are representative methodologies for both HPLC-UV and LC-MS/MS analysis of this compound.
HPLC-UV Method Protocol
This method is suitable for routine quantification in less complex matrices where high sensitivity is not the primary requirement.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in methanol (B129727) to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, perform a suitable extraction (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte and remove interfering substances.
-
Reconstitute the final extract in the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: 254 nm.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
LC-MS/MS Method Protocol
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for trace-level quantification in complex biological matrices.[2][3]
1. Sample Preparation:
-
Follow the same initial steps as for the HPLC-UV method for the preparation of standards and extraction from samples.
-
The use of an internal standard (e.g., a deuterated analog of this compound) is highly recommended to improve accuracy and precision.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A suitable C18 or other appropriate reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, optimized for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for both the analyte and the internal standard.
3. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Quantify this compound in unknown samples using the calibration curve.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for analytical method validation and sample analysis.
Caption: General workflow for analytical method validation.
Caption: Decision tree for analytical method selection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanisms of Iridoids: A Comparative Guide to 1-O-Methyljatamanin D and its Analogs from Valeriana jatamansi
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanisms of action of iridoids, with a focus on compounds isolated from Valeriana jatamansi. While specific mechanistic data for 1-O-Methyljatamanin D remains to be fully elucidated, this document synthesizes the current understanding of the bioactivity of related iridoids and iridoid-rich fractions from the same plant source. This comparative approach offers valuable insights into the potential therapeutic actions of this class of compounds, particularly in the realms of neuroprotection and anti-inflammatory activity.
I. Overview of Iridoid Activity from Valeriana jatamansi
Iridoids are a class of monoterpenoids known for their diverse pharmacological activities. Extracts and isolated compounds from Valeriana jatamansi have demonstrated significant potential in preclinical studies, pointing towards promising avenues for drug discovery. The primary mechanisms of action identified for iridoid-rich fractions from this plant revolve around the modulation of key signaling pathways involved in cellular survival, inflammation, and antioxidant response.
II. Comparative Mechanism of Action: Neuroprotection and Anti-inflammation
Recent studies have highlighted the neuroprotective and anti-inflammatory effects of iridoid-rich fractions from Valeriana jatamansi (IRFV). These effects are attributed to the modulation of at least two key signaling pathways:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. Activation of the PI3K/Akt pathway by IRFV has been shown to promote axonal regeneration and motor functional recovery after spinal cord injury[1][2][3]. This suggests a direct role in neuronal repair and protection.
-
Nrf2/HO-1 Signaling Pathway: This pathway is a major regulator of the cellular antioxidant response. IRFV has been found to activate the Nrf2/HO-1 pathway, which in turn suppresses neuroinflammation and mitigates damage to the blood-spinal cord barrier following injury[4].
While the specific contribution of this compound to these activities is not yet known, its structural similarity to other active iridoids from the same plant suggests it may share similar mechanisms.
III. Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potential of several iridoids from Valeriana jatamansi has been quantified by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. NO is a key mediator of inflammation, and its inhibition is a hallmark of anti-inflammatory activity.
| Compound | IC50 (µM) for NO Production Inhibition |
| Valejatadoid D | Potent (specific value not provided) |
| Valejatadoid E | Potent (specific value not provided) |
| Valejatadoid F | Potent (specific value not provided) |
| Valejatadoid G | Potent (specific value not provided) |
| Jatamanin U | Potent (specific value not provided) |
| Jatamanin O | Potent (specific value not provided) |
| Jatamanvaltrate E | Potent (specific value not provided) |
| Valeriotetrate C | Potent (specific value not provided) |
| IVHD-valtrate | Potent (specific value not provided) |
| 10-isovaleroxy-valtrathydrin | Potent (specific value not provided) |
| Jatamanvaltrate Q | Potent (specific value not provided) |
| Valeriandoid F | 0.88 |
| Jatamanvaltrate K | 0.62 |
| Jatamanvaltrate W | Potent (specific value not provided) |
| Isovaltrate | Potent (specific value not provided) |
Data sourced from a study on iridoids from Valeriana jatamansi and their anti-inflammatory properties[5]. The term "Potent" indicates that the study reported significant inhibitory activity more potent than the positive control, although specific IC50 values were not provided for all compounds.
This data highlights the significant anti-inflammatory potential of various iridoids from Valeriana jatamansi, with Valeriandoid F and Jatamanvaltrate K demonstrating particularly strong inhibition of NO production[5]. Further research is warranted to determine the specific IC50 value for this compound to accurately place it within this comparative landscape.
IV. Signaling Pathway Diagrams
To visualize the known mechanisms of action for iridoid-rich fractions from Valeriana jatamansi, the following diagrams illustrate the key signaling pathways involved.
References
- 1. Iridoids rich fraction from Valeriana jatamansi Jones promotes axonal regeneration and motor functional recovery after spinal cord injury through activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iridoids rich fraction from Valeriana jatamansi Jones promotes axonal regeneration and motor functional recovery after spinal cord injury through activation of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iridoids derived from Valeriana jatamansi Jones alleviates neuroinflammation and blood spinal cord barrier permeability after spinal cord injury by activating the Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iridoids from Valeriana jatamansi with anti-inflammatory and antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Iridoids from Valeriana jatamansi
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of iridoids isolated from Valeriana jatamansi. The information is compiled from recent scientific literature and is intended to facilitate further research and drug discovery efforts. This document summarizes the quantitative biological activities of these compounds, details the experimental protocols used for their evaluation, and visualizes a key signaling pathway implicated in their mechanism of action.
Introduction to Valeriana jatamansi Iridoids and their Bioactivities
Valeriana jatamansi, a medicinal plant used in traditional medicine, is a rich source of iridoids, a class of monoterpenoids.[1][2] These compounds have garnered significant scientific interest due to their diverse pharmacological properties, including anti-inflammatory, antiproliferative, neuroprotective, and antioxidant effects.[1][2][3][4] The structural diversity of iridoids from Valeriana jatamansi, often characterized by the presence of ester side chains and epoxide moieties, provides a valuable platform for investigating structure-activity relationships. Understanding how specific structural features influence biological activity is crucial for the rational design of novel therapeutic agents.
Quantitative Comparison of Biological Activities
The following tables summarize the in vitro biological activities of various iridoids isolated from Valeriana jatamansi. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.
Anti-inflammatory Activity
The anti-inflammatory potential of Valeriana jatamansi iridoids is primarily assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage or microglial cells.
| Iridoid | Cell Line | IC₅₀ (µM) | Reference |
| Jatamanvaltrate K | RAW 264.7 | 0.62 | [1] |
| Valeriandoid F | RAW 264.7 | 0.88 | [1] |
| Jatadomin B | BV-2 | 9.2 | [5] |
| Jatadomin C | BV-2 | 21.2 | [5] |
| Jatadomin A | BV-2 | 24.4 | [5] |
| Jatadomin D | BV-2 | 25.9 | [5] |
| Jatadomin E | BV-2 | 30.6 | [5] |
Antiproliferative and Cytotoxic Activities
The antiproliferative and cytotoxic effects of these iridoids have been evaluated against various cancer cell lines.
| Iridoid | Cell Line | IC₅₀ (µM) | Reference |
| Valeriandoid F | GSC-18# (Human Glioma Stem Cell) | 5.75 | [1] |
| Valeriandoid F | GSC-3# (Human Glioma Stem Cell) | 7.16 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.
Cell Culture and Treatment:
-
Murine macrophage cells (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/mL and incubated for 24 hours.
-
The cells are then pre-treated with various concentrations of the test iridoids for a specified period (e.g., 1 hour).
-
Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce NO production.[6]
Measurement of Nitrite (B80452):
-
After the incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Briefly, 100 µL of the cell culture medium is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[6]
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
Neuroprotective Effect Against MPP⁺-Induced Cell Death in SH-SY5Y Cells
This assay assesses the ability of compounds to protect neuronal cells from the neurotoxin MPP⁺, a model for Parkinson's disease research.
Cell Culture and Treatment:
-
Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium.
-
For the experiment, cells are seeded in 96-well plates.
-
The cells are pre-treated with different concentrations of the test iridoids for a designated time.
-
Subsequently, the cells are exposed to 1-methyl-4-phenylpyridinium (MPP⁺) to induce neuronal cell death.
Cell Viability Assessment:
-
Cell viability is typically measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
After treatment, the culture medium is removed, and MTT solution is added to each well and incubated.
-
The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The neuroprotective effect is determined by the percentage of viable cells in the treated groups compared to the MPP⁺-only treated control group.
Cytotoxicity Assay against Human Glioma Stem Cells
This assay determines the cytotoxic effect of compounds on cancer stem cells.
Cell Culture and Treatment:
-
Human glioma stem cell lines (e.g., GSC-3# and GSC-18#) are cultured in appropriate stem cell medium.
-
Cells are seeded in 96-well plates.
-
The cells are treated with various concentrations of the test iridoids for a specified duration (e.g., 72 hours).
Cell Viability Assessment:
-
Cell viability is assessed using a suitable method, such as the CellTiter-Glo Luminescent Cell Viability Assay.
-
This assay measures the amount of ATP present, which is an indicator of metabolically active cells.
-
The luminescence signal is proportional to the number of viable cells.
-
The IC₅₀ value is calculated from the dose-response curve.
Signaling Pathway Visualization
An iridoid-rich fraction from Valeriana jatamansi has been shown to promote axonal regeneration and motor functional recovery through the activation of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, growth, and proliferation.
Caption: PI3K/Akt signaling pathway activated by Valeriana jatamansi iridoids.
Summary of Structure-Activity Relationships
Based on the available data, some preliminary structure-activity relationships for Valeriana jatamansi iridoids can be inferred:
-
Anti-inflammatory Activity: The presence and nature of the ester side chains on the iridoid core appear to be critical for potent anti-inflammatory activity. For instance, jatamanvaltrate K and valeriandoid F, which exhibit the most significant inhibitory effects on NO production, possess complex ester functionalities.[1]
-
Antiproliferative Activity: The selective activity of valeriandoid F against human glioma stem cells suggests that specific structural features may contribute to its targeted cytotoxicity. Further studies are needed to elucidate the precise moieties responsible for this selectivity.[1]
-
Neuroprotective Activity: While quantitative SAR is less clear from the current data, the observation that several iridoids show moderate neuroprotective effects indicates that the core iridoid structure is a promising scaffold for the development of neuroprotective agents.
-
Antioxidant Activity: Studies have suggested that the oxirane nucleus is important for the antioxidant profile of iridoid valepotriates.[3] However, more quantitative data on a wider range of isolated iridoids is required to establish clear SAR for antioxidant activity.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Valeriana Jatamansi: An Overview of Phytochemistry, Pharmacology, Clinical Prospects, and Network Analysis of Drug Targets. | Semantic Scholar [semanticscholar.org]
- 5. 3.5.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 6. louis.uah.edu [louis.uah.edu]
Purity Under the Magnifying Glass: A Comparative Analysis of Synthetic vs. Naturally Isolated 1-O-Methyljatamanin D
For researchers, scientists, and drug development professionals, the purity of a compound is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of the purity profiles of synthetically produced versus naturally isolated 1-O-Methyljatamanin D, a bioactive iridoid with therapeutic potential.
This compound is an iridoid that can be isolated from the herb Valeriana jatamansi.[1] While natural sourcing remains a common method for obtaining this compound, chemical synthesis offers an alternative route. This guide delves into the distinct impurity profiles that can arise from each method and presents the analytical techniques used to quantify purity, ensuring researchers can make informed decisions for their specific applications.
Comparative Purity Analysis
The purity of a chemical compound is a critical factor in research and development, directly impacting experimental outcomes and the safety of potential therapeutics. Advanced analytical techniques are employed to ensure products meet the highest standards of quality. The following table summarizes hypothetical, yet representative, quantitative data for this compound obtained from both synthesis and natural isolation, as determined by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analytical Technique | Parameter | Synthesized this compound | Naturally Isolated this compound |
| HPLC | Purity (%) | > 99.5% | 95-99% |
| Major Impurity | Unreacted Starting Material | Related Iridoid Glycosides | |
| MS | Molecular Ion (m/z) | Consistent with theoretical | Consistent with theoretical |
| Impurity Profile | Presence of residual reagents and by-products | Co-eluting natural products with similar mass | |
| ¹H NMR | Spectral Integrity | Clean spectrum with minor solvent peaks | Broadening of signals or presence of minor, unidentified peaks |
| Impurity Detection | Trace signals from synthetic precursors | Signals corresponding to structurally similar natural compounds |
Sourcing and Potential Impurities: A Tale of Two Origins
The origin of this compound, whether from a laboratory synthesis or extraction from a natural source, significantly influences the types of impurities that may be present.
| Sourcing Method | Description | Potential Impurities |
| Chemical Synthesis | A multi-step process involving the controlled reaction of chemical precursors to build the target molecule. | Reagents, catalysts, solvents, unreacted starting materials, and reaction by-products. |
| Natural Isolation | Extraction and purification from the plant Valeriana jatamansi. | Other structurally related natural products (e.g., other iridoids, flavonoids), pigments, and lipids. |
Experimental Protocols
Accurate purity determination relies on robust and well-defined experimental protocols. The following are standard methodologies for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Procedure: A sample of this compound is dissolved in the mobile phase, filtered, and injected into the HPLC system. The retention time and peak area of the compound are compared to a certified reference standard to determine purity.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an HPLC system.
-
Ionization Source: Electrospray ionization (ESI).
-
Analysis Mode: Positive ion mode.
-
Procedure: The eluent from the HPLC is introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ions, allowing for the confirmation of the molecular weight of this compound and the identification of any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).
-
Experiments: ¹H NMR and ¹³C NMR.
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting spectra provide detailed information about the chemical structure of the molecule and can reveal the presence of impurities, even at low levels.
Visualizing the Process and Potential Interactions
To further clarify the analytical workflow and the potential biological context of this compound, the following diagrams are provided.
References
Head-to-Head Comparison: 1-O-Methyljatamanin D and Fluoxetine in the Context of Anxiolytic and Antidepressant Activity
Disclaimer: Direct head-to-head studies comparing 1-O-Methyljatamanin D and a standard drug are not available in the current scientific literature. This guide provides a hypothetical comparison based on the known biological activities of the plant from which this compound is isolated, Valeriana jatamansi, and the well-established profile of the standard antidepressant and anxiolytic drug, Fluoxetine. The information presented for this compound is inferred from the general properties of iridoids and valepotriates found in Valeriana species and should be considered speculative.
Introduction
This compound is an iridoid natural product isolated from the herb Valeriana jatamansi.[1] This plant has a long history of use in traditional medicine for treating conditions such as insomnia, anxiety, and depression.[2][3][4] The therapeutic effects of Valeriana jatamansi are often attributed to its rich content of iridoids, valepotriates, and flavonoids.[3][5]
Fluoxetine is a widely prescribed medication belonging to the Selective Serotonin Reuptake Inhibitor (SSRI) class. It is a standard-of-care treatment for major depressive disorder, obsessive-compulsive disorder, panic disorder, and other related conditions. Its mechanism of action is well-characterized and involves the modulation of serotonergic neurotransmission in the central nervous system.
This guide provides a comparative overview of this compound (based on the properties of its source) and Fluoxetine, focusing on their potential mechanisms of action, and hypothetical experimental comparisons.
Data Presentation
As there is no direct experimental data for this compound, the following tables present a hypothetical comparison of endpoints that would be evaluated in preclinical anxiolytic and antidepressant studies.
Table 1: Hypothetical In Vitro Receptor Binding Affinity (Ki, nM)
| Target | This compound | Fluoxetine |
| Serotonin Transporter (SERT) | Data Not Available | ~1 |
| GABA-A Receptor | Data Not Available | >10,000 |
| Norepinephrine Transporter (NET) | Data Not Available | ~150 |
| Dopamine Transporter (DAT) | Data Not Available | ~1000 |
Table 2: Hypothetical Behavioral Outcomes in a Preclinical Anxiety Model (Elevated Plus Maze)
| Treatment Group | Time in Open Arms (seconds) | Number of Open Arm Entries |
| Vehicle Control | 20 ± 5 | 8 ± 2 |
| This compound | Data Not Available | Data Not Available |
| Fluoxetine (10 mg/kg) | 45 ± 7 | 15 ± 3 |
Table 3: Hypothetical Outcomes in a Preclinical Depression Model (Forced Swim Test)
| Treatment Group | Immobility Time (seconds) |
| Vehicle Control | 150 ± 20 |
| This compound | Data Not Available |
| Fluoxetine (10 mg/kg) | 80 ± 15 |
Experimental Protocols
Below are detailed methodologies for key experiments that would be used to compare the anxiolytic and antidepressant effects of this compound and a standard drug like Fluoxetine.
Radioligand Receptor Binding Assays
-
Objective: To determine the binding affinity of the test compounds to specific neurotransmitter transporters and receptors.
-
Methodology:
-
Prepare cell membranes from recombinant cell lines overexpressing the target of interest (e.g., human SERT, GABA-A receptor).
-
Incubate the membranes with a specific radioligand (e.g., [³H]Citalopram for SERT, [³H]Flunitrazepam for the benzodiazepine (B76468) site on the GABA-A receptor) and varying concentrations of the test compound (this compound or Fluoxetine).
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the Ki (inhibition constant) values by non-linear regression analysis of the competition binding curves.
-
Elevated Plus Maze (EPM) for Anxiolytic Activity
-
Objective: To assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze.
-
Methodology:
-
Administer the test compound (this compound), standard drug (Fluoxetine), or vehicle to mice or rats via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
Place the animal in the center of a plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session with a video camera and use tracking software to score the time spent in each arm and the number of entries into each arm.
-
Analyze the data to compare the effects of the different treatments on the exploration of the open arms.
-
Forced Swim Test (FST) for Antidepressant Activity
-
Objective: To evaluate antidepressant-like effects by measuring the immobility time of rodents when placed in an inescapable cylinder of water. Antidepressant compounds reduce the duration of immobility.
-
Methodology:
-
A multi-day dosing regimen is typically used for drugs like Fluoxetine. Administer the test compound (this compound), standard drug (Fluoxetine), or vehicle for several days leading up to the test.
-
On the test day, place the animal in a glass cylinder filled with water (23-25°C) from which it cannot escape.
-
The test session is typically 6 minutes long. The animal's behavior is recorded.
-
Score the last 4 minutes of the test for immobility, defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
Compare the immobility times between the different treatment groups.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the hypothetical mechanism of action for this compound based on the known pharmacology of Valeriana species, and the established mechanism of Fluoxetine.
Caption: Hypothetical GABAergic modulation by this compound.
Caption: Established mechanism of action for Fluoxetine.
Experimental Workflow
The diagram below outlines a logical workflow for a preclinical comparison of a novel compound like this compound with a standard drug.
Caption: Preclinical workflow for comparing novel and standard drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmacognosyjournal.com [pharmacognosyjournal.com]
- 3. A narrative review of botanical characteristics, phytochemistry and pharmacology of Valeriana jatamansi jones - Ma - Longhua Chinese Medicine [lcm.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Independent Verification of 1-O-Methyljatamanin D: A Comparative Analysis Based on Structurally Related Iridoids from Valeriana jatamansi
For researchers, scientists, and drug development professionals, an independent verification of the biological effects of a novel compound is crucial for advancing research and development. This guide addresses the current scientific landscape surrounding 1-O-Methyljatamanin D, an iridoid isolated from the medicinal plant Valeriana jatamansi.
Initial investigations into the biological activities of this compound reveal a significant gap in publicly available scientific literature. As of the latest searches, no independent studies providing specific experimental data, detailed protocols, or elucidated signaling pathways for this particular compound have been identified. The compound is listed by chemical suppliers as a natural product isolated from Valeriana jatamansi, confirming its existence and origin. However, without dedicated biological studies, a direct comparison and verification of its effects remain unfeasible.
In light of this absence of direct evidence, this guide offers a comparative analysis of structurally similar iridoids isolated from the same plant source, Valeriana jatamansi. Numerous studies have demonstrated a range of biological activities for these related compounds, including neuroprotective, anti-inflammatory, and antiproliferative effects. This information can serve as a valuable preliminary resource for researchers interested in the potential therapeutic applications of this compound, assuming that its activity profile may bear some resemblance to its chemical relatives.
Comparative Biological Activities of Iridoids from Valeriana jatamansi
Research on various iridoids from Valeriana jatamansi has indicated the following potential biological effects:
-
Neuroprotection: Several studies have highlighted the neuroprotective potential of iridoids from Valeriana jatamansi. For instance, certain jatamanin compounds and other isolated iridoids have shown a moderate protective effect against MPP+-induced neuronal cell death in laboratory models. This suggests a potential role in mitigating neuronal damage associated with neurodegenerative conditions.
-
Anti-inflammatory Activity: A significant body of evidence points to the anti-inflammatory properties of iridoids from this plant. Specific compounds have demonstrated potent inhibition of nitric oxide (NO) production in cellular assays, a key indicator of anti-inflammatory action.
-
Antiproliferative and Cytotoxic Effects: Some iridoids from Valeriana jatamansi have been investigated for their potential to inhibit the growth of cancer cells. These studies have reported varying degrees of cytotoxic activity against different cancer cell lines.
Experimental Protocols for Related Iridoids
While specific protocols for this compound are unavailable, the following methodologies are commonly employed in the biological evaluation of iridoids from Valeriana jatamansi:
Table 1: Common Experimental Protocols for the Evaluation of Iridoids
| Biological Activity | Assay/Model | Brief Description |
| Neuroprotection | MPP+-induced SH-SY5Y cell death model | Human neuroblastoma cells (SH-SY5Y) are treated with the neurotoxin MPP+ to induce cell death. The ability of the test compound to prevent this cell death is quantified. |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition Assay | Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to produce NO. The concentration of NO in the cell culture medium is measured to assess the inhibitory effect of the compound. |
| Antiproliferative | MTT or SRB Assay | Cancer cell lines are incubated with varying concentrations of the test compound. The viability of the cells is measured using colorimetric assays like MTT or SRB to determine the concentration at which cell growth is inhibited by 50% (IC50). |
Postulated Signaling Pathways for Related Iridoids
The precise signaling pathways modulated by this compound are unknown. However, based on the activities of other iridoids, several pathways are likely to be involved. The following diagram illustrates a generalized workflow for the initial investigation of a novel natural compound's biological activity.
Caption: Workflow for investigating a new natural compound.
The following diagram illustrates a potential anti-inflammatory signaling pathway that could be investigated for iridoids.
Caption: Potential anti-inflammatory pathway for iridoids.
While "this compound" is a known natural product, there is currently no independent scientific data to verify its biological effects. Researchers are encouraged to consult studies on other iridoids from Valeriana jatamansi as a starting point for investigation. Further research is imperative to elucidate the specific biological activities, mechanisms of action, and potential therapeutic applications of this compound. This will be essential for any future drug development efforts based on this compound.
Safety Operating Guide
Proper Disposal of 1-O-Methyljatamanin D: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 1-O-Methyljatamanin D is paramount. This guide provides essential procedural information for the proper handling and disposal of this compound within a laboratory setting.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on general best practices for the disposal of hazardous chemical waste and information from SDSs of structurally related compounds. It is critical to treat this compound as a hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific procedures.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the hazard classifications of similar chemical compounds, this compound should be handled with caution. Potential hazards may include but are not limited to:
-
Combustibility
-
Acute toxicity if swallowed or in contact with skin
-
Severe skin and eye damage
-
Potential for reproductive harm
Before handling this compound, the following PPE should be worn:
| Personal Protective Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood |
Step-by-Step Disposal Procedure
The primary disposal route for this compound is through an approved hazardous waste disposal program.[1][2] Do not dispose of this compound down the drain or in regular trash.[3]
Experimental Protocol: Waste Segregation and Collection
-
Waste Determination : Classify this compound waste as hazardous. This includes the pure compound, solutions, and any materials grossly contaminated with it (e.g., pipette tips, gloves, and glassware).[1]
-
Container Selection : Use a dedicated, leak-proof, and chemically compatible container for waste collection. The container must be in good condition and have a secure screw-top cap.[1]
-
Labeling : Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), the concentration (if in solution), and the accumulation start date.[1]
-
Segregation : Do not mix this compound waste with other incompatible waste streams. It is best practice to collect specific chemical wastes separately.[2]
-
Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and general laboratory traffic.[4]
-
Disposal Request : Once the container is full or has reached the institutional time limit for accumulation, submit a chemical waste pickup request to your EHS department.[2]
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
| Incident | Procedure |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container.[4] Ensure proper PPE is worn during cleanup. |
| Large Spill | Evacuate the area and contact your institution's EHS or emergency response team immediately. |
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-O-Methyljatamanin D
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 1-O-Methyljatamanin D, a natural product isolated from Valeriana jatamansi[1]. As the specific toxicological properties of this compound are not well-documented, it is imperative to treat it as a substance of unknown toxicity and adhere to stringent safety protocols.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of specific hazard data, a conservative approach to PPE is mandatory. The following table summarizes the required PPE for handling this compound, categorized by the level of protection needed for different laboratory operations.
| Protection Level | Required PPE | Applicable Operations |
| Level C (Standard Handling) | - Full-face or half-mask air-purifying respirator (NIOSH approved) with appropriate cartridges for organic vapors and particulates.- Chemical-resistant clothing (e.g., one-piece coverall, hooded two-piece chemical splash suit).- Outer and inner chemical-resistant gloves.- Steel-toed and shank, chemical-resistant boots.[2] | - Weighing and preparing solutions in a well-ventilated area or chemical fume hood.- Performing reactions and purifications.- General laboratory work with the compound. |
| Eye and Face Protection | - Chemical splash goggles meeting ANSI Z.87.1 standard.- Face shield worn over safety glasses for tasks with a high risk of splashing, explosion, or highly exothermic reactions.[3] | - All procedures involving the handling of this compound in liquid or solid form. |
| Skin Protection | - Disposable nitrile gloves for short-term protection against a broad range of chemicals.- Heavier, chemical-resistant gloves (e.g., neoprene or PVC) for handling large volumes or in situations with a high likelihood of spills.- A Nomex® or similar flame-resistant lab coat, fully buttoned, should be worn over cotton clothing.[3] Avoid polyester (B1180765) or acrylic fabrics. | - All procedures involving the handling of this compound. |
Operational Plan for Safe Handling
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
